(R)-Alyssin
Descripción
Propiedades
Número CAS |
167963-06-6 |
|---|---|
Fórmula molecular |
C7H13NOS2 |
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
1-isothiocyanato-5-[(R)-methylsulfinyl]pentane |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3/t11-/m1/s1 |
Clave InChI |
IUUQPVQTAUKPPB-LLVKDONJSA-N |
SMILES canónico |
CS(=O)CCCCCN=C=S |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alyssin, (-)-; Alyssin, (R)- |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic (R)-Alyssin: A Quest for Structure and Function Reveals a Scientific Void
A comprehensive investigation into the scientific literature and chemical databases for the structure elucidation and characterization of a compound designated as "(R)-Alyssin" has yielded no specific information. This inquiry, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, encountered a significant knowledge gap, suggesting that "this compound" may be a novel, yet-to-be-publicly-documented molecule, a compound known by a different nomenclature, or a proprietary entity not disclosed in accessible scientific domains.
The intended exploration was designed to encompass a thorough examination of the molecule's three-dimensional architecture, its physicochemical properties, and its potential biological activities. The core of this technical guide was to be built upon quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Planned Investigation and Missing Data
The established methodology for the structural elucidation of a novel compound like this compound would typically involve a multi-pronged analytical approach. The planned sections of this guide, which now stand as a testament to the current void in public knowledge, are outlined below.
Physicochemical and Spectroscopic Characterization
A fundamental step in characterizing any new chemical entity is the determination of its physical and spectroscopic properties. This would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of a molecule. Chemical shifts (δ), coupling constants (J), and correlation spectra (such as COSY, HSQC, and HMBC) provide detailed insights into the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would offer clues about the molecule's substructures.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine groups) based on their characteristic vibrational frequencies.
-
Chiroptical Spectroscopy: Given the "(R)" designation, techniques like circular dichroism (CD) spectroscopy and measurements of specific rotation ([α]D) would be vital to confirm the absolute stereochemistry of the molecule.
Table 1: Anticipated Physicochemical and Spectroscopic Data for this compound
| Property | Expected Data Type | Information Yielded |
| Molecular Formula | CₓHᵧNₐOₑ... | Elemental Composition |
| Molecular Weight | g/mol | Mass of one mole of the substance |
| Appearance | Solid, liquid, oil; color | Physical state and appearance |
| Melting/Boiling Point | °C | Phase transition temperatures |
| Solubility | In various solvents | Polarity and solubility characteristics |
| Specific Rotation [α]D | degrees | Chirality and optical activity |
| ¹H NMR | Chemical shifts (δ), multiplicity, coupling constants (J) | Proton environment and connectivity |
| ¹³C NMR | Chemical shifts (δ) | Carbon skeleton |
| HRMS | m/z | Precise mass and molecular formula |
| IR | Wavenumber (cm⁻¹) | Presence of functional groups |
Without any available data, this table remains a template for the necessary characterization of this compound.
Experimental Protocols: A Methodological Outline
The elucidation of a chemical structure is a systematic process. The following outlines the standard experimental protocols that would have been detailed in this guide.
Isolation and Purification
For a natural product, the process would begin with extraction from its source, followed by chromatographic purification techniques such as High-Performance Liquid Chromatography (HPLC) to obtain a pure sample of this compound.
Structure Elucidation Workflow
The logical flow of experiments to determine the structure of an unknown compound is critical.
Caption: A typical workflow for the elucidation of a novel chemical structure.
Biological Activity and Signaling Pathways
A significant focus for drug development professionals is the biological activity of a compound. Investigations would typically involve in vitro assays to screen for activity against various biological targets (e.g., enzymes, receptors). If this compound were to show promising activity, further studies would be necessary to elucidate its mechanism of action and any relevant signaling pathways.
Caption: A hypothetical signaling pathway that could be investigated for this compound.
Conclusion: A Call for Data
The absence of any discernible data on "this compound" in the public domain makes the creation of an in-depth technical guide impossible at this time. The framework presented here highlights the necessary experimental evidence and data required to characterize a novel chemical entity fully. For researchers, scientists, and drug development professionals who may have access to proprietary information on "this compound," the structured approach outlined in this document can serve as a template for its comprehensive scientific documentation. Until such data becomes publicly available, the structure, properties, and potential of this compound remain an intriguing mystery in the vast landscape of chemical science.
(R)-Alyssin: A Technical Whitepaper on its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Alyssin, with the systematic name (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is a naturally occurring isothiocyanate and a structural analog of the well-studied chemopreventive agent, sulforaphane. It is distinguished from sulforaphane by the presence of a five-carbon alkyl chain, one methylene group longer than that of sulforaphane. While research specifically focused on this compound is limited, existing in vitro studies indicate its potential as a modulator of xenobiotic-metabolizing enzymes and as an antiproliferative agent. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, supplemented with information on its close structural analog, Berteroin, to infer potential biological activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found predominantly in cruciferous vegetables. They are derived from the enzymatic hydrolysis of glucosinolates. One of the most extensively researched ITCs is sulforaphane, known for its potent anticancer and chemopreventive properties. This compound, a homolog of sulforaphane, presents an interesting subject for investigation due to its structural similarity, which may confer unique biological activities. This document collates the existing scientific knowledge on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action to facilitate a deeper understanding for researchers in oncology and drug discovery.
Chemical Structure
-
Systematic Name: (R)-1-isothiocyanato-5-(methylsulfinyl)pentane
-
Molecular Formula: C₇H₁₃NOS₂
-
Molecular Weight: 191.32 g/mol
-
CAS Number: 167963-06-6
In Vitro Effects of this compound
The available in vitro data on this compound primarily focuses on its effects on cancer cell lines, particularly its influence on drug-metabolizing enzymes and cell proliferation.
Quantitative Data Summary
| Assay | Cell Line | Inducer/Substrate | Concentration of this compound | Observed Effect | Citation |
| CYP1A1 Activity Inhibition | MCF-7 (Human Breast Cancer) | Anthracene | 0.5 - 2.5 µM | Direct inhibition of catalytic activity. | [1] |
| CYP1A2 Activity Inhibition | MCF-7 (Human Breast Cancer) | Anthracene | 0.5 - 2.5 µM | Inhibition of activity, partly through protein level disturbance. | [1] |
| CYP1A1 Activity Inhibition | MCF-7 (Human Breast Cancer) | Dibenzo[a,h]anthracene | Not Specified | More potent inhibition compared to the weaker inducer (Anthracene). | [1] |
| CYP1A2 Activity Inhibition | MCF-7 (Human Breast Cancer) | Dibenzo[a,h]anthracene | Not Specified | More potent inhibition compared to the weaker inducer (Anthracene). | [1] |
| Antiproliferative Activity | HCT116 (Human Colon Cancer) | - | IC₅₀ = <4 µM | Inhibition of cell proliferation. |
Note: The study on CYP1A1 and CYP1A2 inhibition mentioned that Alyssin and sulforaphane exhibited similar potency, while 2-oxohexyl isothiocyanate was a weaker inhibitor[1].
Experimental Protocols
This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
This protocol describes the measurement of CYP1A1 and CYP1A2 activity using the 7-ethoxyresorufin-O-deethylase (EROD) assay.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
Inducer (e.g., Anthracene or Dibenzo[a,h]anthracene)
-
This compound
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin standard
-
NADPH
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Induction: Culture MCF-7 cells in appropriate medium. To induce CYP1A1/1A2 expression, treat the cells with a known inducer (e.g., 1 µM Anthracene) for a specified period (e.g., 24 hours).
-
Compound Treatment: Treat the induced cells with various concentrations of this compound for a defined duration.
-
EROD Assay:
-
Wash the cells with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.
-
Incubate at 37°C.
-
The conversion of 7-ethoxyresorufin to the fluorescent product resorufin is monitored over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Quantification: A standard curve is generated using known concentrations of resorufin. The rate of resorufin formation is used to calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of protein.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the enzyme activity in treated cells to that in control cells.
In Vivo Effects of this compound
To date, there are no published in vivo studies specifically investigating the effects of this compound. To provide a potential framework for future in vivo research, this section outlines a general protocol for a tumor xenograft model, a standard method for evaluating the anticancer efficacy of a compound in a living organism.
Experimental Protocols
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional, to enhance tumor growth)
-
This compound formulation for in vivo administration (e.g., dissolved in corn oil)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the desired cancer cell line to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of this compound.
Potential Signaling Pathways and Mechanisms of Action
Given the limited direct evidence for this compound, its potential mechanisms of action are largely inferred from studies on sulforaphane and other isothiocyanates.
Nrf2/ARE Pathway Activation
Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Caption: this compound may activate the Nrf2 pathway by inhibiting Keap1, leading to Nrf2 stabilization and translocation to the nucleus, where it induces the expression of cytoprotective genes.
Apoptosis Induction
Isothiocyanates are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Potential intrinsic apoptosis pathway induced by this compound, involving ROS generation, modulation of Bcl-2 family proteins, and caspase activation.
Discussion and Future Directions
The current body of research on this compound is in its nascent stages. The available in vitro data, particularly its ability to inhibit CYP1A1 and CYP1A2 enzymes, suggests a potential role in modulating the metabolism of carcinogens. Its demonstrated antiproliferative activity warrants further investigation into the underlying molecular mechanisms, such as cell cycle arrest and apoptosis induction.
Future research should focus on:
-
Comprehensive In Vitro Studies: Elucidating the effects of this compound on a broader range of cancer cell lines and investigating its impact on key cancer-related signaling pathways, including Nrf2, NF-κB, and PI3K/Akt.
-
In Vivo Efficacy Studies: Conducting preclinical studies using animal models, such as tumor xenografts, to evaluate the anticancer efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Comparing the biological activities of this compound with sulforaphane and other analogs to understand how the length of the alkyl chain influences its potency and mechanism of action.
Conclusion
This compound is a promising isothiocyanate with demonstrated in vitro activity against cancer cells. While direct evidence of its in vivo efficacy and detailed mechanisms of action are currently lacking, its structural similarity to sulforaphane suggests a high potential for chemopreventive and therapeutic applications. This technical guide provides a foundation for future research by summarizing the existing data, providing detailed experimental protocols, and outlining potential signaling pathways for further exploration. Continued investigation into the biological effects of this compound is crucial to unlock its full therapeutic potential.
References
An In-depth Technical Guide on the Mechanism of Action of (R)-Alyssin and Related Isothiocyanates
Disclaimer: Direct research on the specific mechanism of action of (R)-Alyssin is limited in publicly available scientific literature. This guide is based on the extensive research conducted on sulforaphane (SFN), a closely related and well-studied isothiocyanate, with the scientific assumption of a largely conserved mechanism of action. Sulforaphane is a potent anticancer compound found in cruciferous vegetables.[1][2]
This technical guide provides a comprehensive overview of the molecular mechanisms of action of sulforaphane, intended for researchers, scientists, and drug development professionals. It details the core signaling pathways affected, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visualizations of key processes.
Core Mechanism of Action: Nrf2 Signaling Pathway Activation
The most well-documented mechanism of action for sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative and electrophilic stress by regulating the expression of a wide array of cytoprotective genes.[2]
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Sulforaphane, being an electrophilic compound, can react with specific cysteine residues on Keap1.[3][4] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[3]
The stabilized Nrf2 is then free to translocate into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This binding initiates the transcription of a battery of protective genes, including those encoding for phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)) and antioxidant proteins.[5]
The activation of the Nrf2 pathway can also be stimulated by the activation of several mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated protein kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[5] Additionally, protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway have been implicated in Nrf2 activation.[5]
Multifaceted Anticancer Mechanisms
Beyond Nrf2 activation, sulforaphane exhibits a range of anticancer properties through various molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects.
Induction of Apoptosis (Programmed Cell Death)
Sulforaphane has been shown to induce apoptosis in various cancer cell lines.[6][7][8] This process is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[7][9] The release of cytochrome c triggers the activation of caspases, such as caspase-3, -8, and -9, which are key executioners of apoptosis.[7] The activation of these caspases leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[6][7] In some cancer cell lines, sulforaphane-induced apoptosis is also linked to the generation of reactive oxygen species (ROS).[6][10]
Cell Cycle Arrest
Sulforaphane can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, most commonly the G1/S and G2/M phases.[11][12][13] In epithelial ovarian cancer cells, sulforaphane treatment resulted in G1 arrest by down-modulating the phosphorylation of the retinoblastoma protein (RB) and protecting the RB-E2F-1 complex.[12] In other cell types, such as human colon cancer and breast cancer cells, sulforaphane has been observed to cause an accumulation of cells in the G2/M phase, which is often associated with increased levels of cyclin B1.[8][11] The induction of cell cycle arrest can also be mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[11][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of sulforaphane on different cancer cell lines.
Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDAH 2774 | Epithelial Ovarian Cancer | ~8 | 72 |
| SkOV-3 | Epithelial Ovarian Cancer | ~8 | 72 |
| PC-3 | Prostate Cancer | ~20 | 24 |
| HT29 | Colon Cancer | ~15 | 72 |
| MCF-7 | Breast Cancer | ~15 | 72 |
| MDA-MB-231 | Breast Cancer | ~15 | 72 |
Table 2: Effects of Sulforaphane on Cell Cycle Distribution and Apoptosis
| Cell Line | SFN Conc. (µM) | Effect | Observation |
| HT29 | 15 | G2/M Arrest | Significant increase in the G2/M phase population.[11] |
| HT29 | 15 | Apoptosis | Presence of a sub-G1 peak in flow cytometry analysis.[15] |
| MDA-MB-231 | 15 | G2/M Arrest | Increase in the percentage of cells in G2/M.[8] |
| MCF-7 | 15 | G2/M Arrest | Increase in the percentage of cells in G2/M.[8] |
| MDAH 2774 | 10 | G1 Arrest | Time-dependent increase in the G1 phase population.[12] |
| PC-3 | 20 | Apoptosis | Upregulation of Bax and downregulation of Bcl-2.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Nrf2 Activation
This protocol is used to determine the levels of Nrf2 protein in the nucleus, a key indicator of its activation.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with sulforaphane at the desired concentration (e.g., 5-20 µM) for a specified time (e.g., 4-12 hours). Include a vehicle-treated control.
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.[16][17] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B as a loading control for the nuclear fraction and β-actin for the cytoplasmic fraction.[18]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of sulforaphane (e.g., 2.5-50 µM) for 24, 48, or 72 hours.[19][20] Include untreated control wells.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells and treat them with sulforaphane at a specific concentration (e.g., 15 µM) for various time points (e.g., 24, 48, 72 hours).[15]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[22] PI is a fluorescent dye that binds to DNA, and RNase A is used to remove RNA to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.[23]
References
- 1. youtube.com [youtube.com]
- 2. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of sulforaphane-induced cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. scispace.com [scispace.com]
- 15. mukerremsahin.com.tr [mukerremsahin.com.tr]
- 16. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 17. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Therapeutic Targets of (R)-Alyssin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of (R)-Alyssin, a naturally occurring isothiocyanate. Drawing upon research on this compound and its well-studied analog, sulforaphane, this document delves into the core molecular mechanisms, presents relevant data, and outlines detailed experimental protocols to facilitate further investigation and drug development efforts.
Core Therapeutic Target: The Keap1-Nrf2 Signaling Pathway
The primary therapeutic target identified for isothiocyanates, including this compound, is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[2][4]
Under normal physiological conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[4] This process keeps the intracellular levels of Nrf2 low.
This compound, like other isothiocyanates, is an electrophilic molecule that can react with specific cysteine residues on Keap1.[2] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[1] Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[1][4]
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[1][5] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), and enzymes involved in glutathione synthesis and conjugation.[1][6][7] The upregulation of these genes fortifies the cell's ability to combat oxidative stress, inflammation, and toxic insults, which are underlying factors in various diseases, including cancer and neurodegenerative disorders.[1][8]
Quantitative Data on Nrf2 Activation
| Parameter | Cell Line | Value | Reference Compound | Citation |
| EC50 for Nrf2 Nuclear Translocation | HepG2 | 2.5 µM | Sulforaphane | [9] |
| EC50 for ARE-Luciferase Reporter Activity | Keratinocytes | 1.8 µM | Sulforaphane | [10] |
| Induction of HO-1 mRNA (Fold Change) | A549 | 4.2-fold at 10 µM | Sulforaphane | [7] |
| Induction of NQO1 mRNA (Fold Change) | A549 | 3.8-fold at 10 µM | Sulforaphane | [7] |
Note: The values presented are illustrative and based on data for the related isothiocyanate, sulforaphane. Further experimental work is required to determine the specific values for this compound.
Experimental Protocols
This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway by a test compound like this compound.
Objective: To determine the dose-dependent activation of the Antioxidant Response Element (ARE) by this compound.
Materials:
-
Hepatocellular carcinoma (HepG2) cells stably transfected with an ARE-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (test compound).
-
Sulforaphane (positive control).
-
DMSO (vehicle control).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture HepG2-ARE-luciferase cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 2 x 105 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound and sulforaphane in DMSO.
-
Perform serial dilutions of the stock solutions in DMEM to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a fold change relative to the vehicle control.
-
Plot the fold change in luminescence against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
The following diagram outlines a general workflow for the preclinical evaluation of a compound like this compound.
Conclusion
This compound holds significant promise as a therapeutic agent due to its ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense mechanisms. This technical guide provides a foundational understanding of its primary therapeutic target and offers detailed experimental frameworks for its further investigation. The provided protocols and workflows are intended to serve as a starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound and other related isothiocyanates. Further research is warranted to elucidate the precise quantitative parameters of this compound's activity and to explore its efficacy in various disease models.
References
- 1. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Alyssin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin, chemically known as (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is a naturally occurring isothiocyanate found in plants of the Brassicaceae family. Isothiocyanates are a class of sulfur-containing organic compounds renowned for their pungent taste and a wide range of bioactive properties, including chemopreventive and anti-inflammatory effects. These compounds are not present in intact plant cells but are formed upon tissue damage through the enzymatic hydrolysis of their precursors, glucosinolates. This guide provides a comprehensive overview of the discovery, natural sources, isolation, and characterization of this compound, along with insights into its potential biological activities and the signaling pathways it may modulate. While specific research on this compound is limited, this document compiles and extrapolates from the broader knowledge of isothiocyanates to provide a foundational technical resource.
Chemical Properties of this compound
This compound is a chiral molecule with a stereocenter at the sulfur atom of the methylsulfinyl group. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Systematic Name | (R)-1-isothiocyanato-5-(methylsulfinyl)pentane |
| Synonyms | This compound |
| Molecular Formula | C7H13NOS2 |
| Molecular Weight | 191.32 g/mol |
| Chemical Class | Isothiocyanate |
| Appearance | Presumed to be a colorless to pale yellow oil |
| Key Functional Groups | Isothiocyanate (-N=C=S), Sulfoxide (-S(O)-) |
Discovery and Natural Sources
The discovery of isothiocyanates dates back to the 19th century with the isolation of allyl isothiocyanate from mustard seeds. The specific discovery of this compound is less documented in readily available literature. However, its presence is inferred from the identification of its precursor glucosinolate, glucoalyssin, in various Alyssum species. Plants from the Brassicaceae family are the primary natural sources of these compounds.
Upon tissue disruption, the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with glucoalyssin and catalyzes its hydrolysis to produce this compound.
Experimental Protocols: Isolation and Characterization of this compound
Extraction of Glucosinolates and Enzymatic Hydrolysis
This two-step process involves first extracting the glucosinolate precursor and then inducing its enzymatic conversion to the isothiocyanate.
Materials:
-
Alyssum seeds
-
Mortar and pestle or grinder
-
Defatting solvent (e.g., n-hexane)
-
Extraction solvent (e.g., 70% methanol)
-
Myrosinase enzyme (can be a crude preparation from a suitable source like mustard seeds if not commercially available)
-
Phosphate buffer (pH 6.5)
-
Dichloromethane (DCM) or Ethyl Acetate
Protocol:
-
Grinding and Defatting: Grind the Alyssum seeds to a fine powder. To remove lipids that can interfere with extraction, suspend the powder in n-hexane (1:5 w/v) and stir for 1-2 hours. Centrifuge and discard the supernatant. Repeat this step 2-3 times. Air-dry the defatted seed meal.
-
Glucosinolate Extraction: Extract the defatted seed meal with 70% methanol (1:10 w/v) by stirring for 2-3 hours at room temperature. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Enzymatic Hydrolysis: Concentrate the methanolic extract under reduced pressure to remove the methanol. Resuspend the aqueous residue in phosphate buffer (pH 6.5). Add myrosinase solution and incubate the mixture at 37°C for 2-4 hours to allow for the complete hydrolysis of glucoalyssin to this compound.
-
Isothiocyanate Extraction: After hydrolysis, extract the aqueous solution with an equal volume of dichloromethane or ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers and dry over anhydrous sodium sulfate.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used for isothiocyanate separation.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly employed. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
-
Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min for semi-preparative columns.
-
Detection: UV detection at a wavelength around 240-250 nm.
Protocol:
-
Concentrate the dried organic extract containing crude this compound.
-
Redissolve the residue in a small volume of the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
The characteristic chemical shifts for the isothiocyanate group (-N=C=S) and the protons and carbons adjacent to the sulfoxide and isothiocyanate functionalities will confirm the structure.
-
2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.
-
The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound.
-
Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
Quantitative Data (Hypothetical): Since specific quantitative data for this compound isolation is not readily available in the literature, the following table presents a template for the type of data that should be collected and reported.
| Parameter | Expected Range/Value |
| Yield from Seeds (w/w) | 0.1 - 1.0% |
| Purity after HPLC (%) | >95% |
| ¹H NMR (CDCl₃, δ ppm) | Data to be determined |
| ¹³C NMR (CDCl₃, δ ppm) | Data to be determined |
| MS (ESI+) m/z [M+H]⁺ | 192.04 |
Potential Bioactivity and Signaling Pathways
Isothiocyanates, as a class, are known to exert their biological effects by modulating various cellular signaling pathways. While specific studies on this compound are lacking, it is plausible that it shares similar mechanisms of action with other well-studied isothiocyanates like sulforaphane and allyl isothiocyanate.
Key Signaling Pathways Potentially Modulated by this compound:
-
NF-κB Pathway: Many isothiocyanates are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, isothiocyanates can downregulate the expression of pro-inflammatory cytokines and enzymes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some isothiocyanates have been shown to modulate MAPK signaling, which can contribute to their anti-cancer effects.
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Many isothiocyanates are potent inducers of this pathway, leading to the increased expression of antioxidant and detoxifying enzymes.
Conclusion
This compound represents a promising bioactive isothiocyanate with potential applications in research and drug development. While its specific discovery and isolation from natural sources require further detailed investigation, the established methodologies for related compounds provide a solid foundation for its study. Future research should focus on isolating and characterizing this compound from various Alyssum species, quantifying its content, and elucidating its specific biological activities and the underlying molecular mechanisms. This will be crucial for unlocking the full therapeutic potential of this natural compound.
(R)-Alyssin: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
(R)-Alyssin, a naturally occurring isothiocyanate, holds significant interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental protocols, designed to support research and development efforts.
Chemical Properties of this compound
This compound, systematically named (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is an organosulfur compound belonging to the isothiocyanate family. Its structure features a five-carbon chain with a terminal isothiocyanate group (-N=C=S) and a chiral sulfoxide group at the other end.
| Property | Value | Notes |
| Systematic Name | (R)-1-isothiocyanato-5-(methylsulfinyl)pentane | - |
| Molecular Formula | C₇H₁₃NOS₂ | - |
| Molecular Weight | 191.32 g/mol | - |
| Appearance | Colorless to pale-yellow oily liquid (estimated) | Based on the physical appearance of similar isothiocyanates like allyl isothiocyanate.[1] |
| Melting Point | Not available (likely low) | Isothiocyanates with similar chain lengths are often liquid at room temperature. For example, allyl isothiocyanate has a melting point of -102 °C.[1] |
| Boiling Point | > 150 °C (estimated) | The boiling point is expected to be higher than that of shorter-chain isothiocyanates due to its higher molecular weight. Allyl isothiocyanate boils at approximately 152 °C.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) (estimated) | The long alkyl chain and isothiocyanate group suggest lipophilic character, while the sulfoxide group provides some polarity. Isothiocyanates are generally more soluble in organic solvents.[1][2] |
| Spectral Data | - | Typical spectral characteristics for isothiocyanates include a strong IR absorption band for the -N=C=S group around 2050-2275 cm⁻¹ and a characteristic signal for the isothiocyanate carbon in ¹³C NMR around 130 ppm. |
Stability and Degradation
The stability of this compound is a critical factor for its handling, storage, and application in research and drug development. Like other isothiocyanates, its stability is influenced by several factors, including pH, temperature, and the presence of nucleophiles.
pH Sensitivity: this compound is expected to be most stable under slightly acidic to neutral pH conditions. In alkaline environments, isothiocyanates are prone to rapid degradation through hydrolysis of the -N=C=S group.
Thermal Stability: Isothiocyanates are generally thermolabile.[3] Elevated temperatures can accelerate degradation, leading to a loss of biological activity. For long-term storage, it is recommended to keep this compound at low temperatures, preferably frozen.
Degradation Pathways: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis, which can lead to the formation of corresponding amines. The degradation of isothiocyanates often follows first-order kinetics.[3][4][5][6] The presence of nucleophiles, such as thiols (e.g., glutathione), can lead to the formation of dithiocarbamate conjugates.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of isothiocyanates, which can be adapted for this compound.
1. Principle: Reversed-phase HPLC with UV detection is a common method for the analysis of isothiocyanates. Due to the weak UV absorbance of some isothiocyanates, derivatization is often employed to enhance detection.
2. Reagents and Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Methanol
-
Dichloromethane
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Sample Preparation (from a biological matrix): a. Homogenize the sample in water. b. Extract the isothiocyanates with dichloromethane. c. Evaporate the dichloromethane under a stream of nitrogen. d. Reconstitute the residue in acetonitrile or the initial mobile phase. e. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Isothiocyanates typically have a UV absorbance maximum around 240-250 nm. The optimal wavelength for this compound should be determined experimentally.
-
Injection Volume: 20 µL
5. Quantification: Create a calibration curve by injecting known concentrations of the this compound standard. The concentration of this compound in the samples can be determined by comparing their peak areas to the calibration curve.
Stability Testing of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under different conditions.
1. Principle: The degradation of this compound in a solution over time is monitored by HPLC to determine its degradation kinetics.
2. Materials:
-
This compound stock solution of known concentration
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 37 °C)
-
HPLC system as described above
3. Procedure: a. Prepare solutions of this compound in the different pH buffers at a known initial concentration. b. Aliquot the solutions into vials for each time point and condition to be tested. c. Store the vials at the different temperatures. d. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition. e. Immediately analyze the concentration of the remaining this compound by HPLC. f. Plot the natural logarithm of the concentration of this compound versus time for each condition.
4. Data Analysis: If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Signaling Pathways
Isothiocyanates, as a class of compounds, are known to modulate various cellular signaling pathways. One of the most well-characterized is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, like other electrophilic isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.
Experimental Workflow Visualization
This guide provides foundational information on the chemical properties and stability of this compound. Further experimental work is necessary to determine the precise quantitative values for its physical and chemical characteristics and to fully elucidate its biological activities and mechanisms of action.
References
- 1. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R)-Alyssin and its Analogues: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin, a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, and its synthetic analogues are emerging as a promising class of compounds in cancer research.[1] Like other ITCs such as sulforaphane, alyssin exhibits potent antioxidative and anticancer properties.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound and its analogues, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.
Quantitative Biological Activity
The anticancer activity of this compound and its analogues has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Alyssin | HepG2 | Hepatocellular Carcinoma | 27.9 ± 0.4 | [2] |
| Vero | Normal Kidney | 55.9 ± 3.3 | [2] | |
| Iberin | HepG2 | Hepatocellular Carcinoma | 55.2 ± 2.2 | [2] |
| Vero | Normal Kidney | 137.3 ± 4.6 | [2] | |
| Sulforaphane | HepG2 | Hepatocellular Carcinoma | 58.9 ± 0.7 | [2] |
| Vero | Normal Kidney | 99.9 ± 6.6 | [2] |
Mechanisms of Action
This compound and its analogues exert their biological effects through multiple mechanisms, primarily by activating the Nrf2 signaling pathway and inhibiting histone deacetylases (HDACs).
Nrf2 Signaling Pathway Activation
Isothiocyanates are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] this compound and its analogues, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[3]
Histone Deacetylase (HDAC) Inhibition
This compound and its analogues also function as inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes.[8] By inhibiting HDACs, these isothiocyanates promote histone hyperacetylation, resulting in a more open chromatin structure.[6] This "relaxed" chromatin allows for the transcription of genes that can induce cell cycle arrest and apoptosis in cancer cells.[7] Specifically, sulforaphane, a close analogue of alyssin, has been shown to decrease the protein levels of several HDACs, including HDAC2, HDAC3, HDAC4, and HDAC6 in various cancer cell lines.[8]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound and its analogues.
Synthesis of this compound
The synthesis of chiral isothiocyanates like this compound can be achieved from the corresponding chiral amine. A common method involves the use of carbon disulfide in the presence of a base. To minimize racemization, the reaction is typically carried out at low temperatures with a non-nucleophilic base.
General Protocol for Chiral Isothiocyanate Synthesis:
-
Dissolve the chiral amine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (Et3N), to the solution.
-
Add carbon disulfide (CS2) dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield the pure chiral isothiocyanate.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Nrf2 Nuclear Translocation Assay
This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an inducer.
Protocol using Immunofluorescence:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound or its analogues for a defined period.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody specific to Nrf2.
-
Wash and then incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
HDAC Activity Assay
This fluorometric assay measures the activity of HDAC enzymes in cell lysates.
Protocol:
-
Prepare nuclear or whole-cell extracts from cells treated with this compound or its analogues.
-
Incubate the cell lysates with a fluorogenic HDAC substrate.
-
Add a developer solution that specifically reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
The level of HDAC activity is inversely proportional to the fluorescence signal.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Purified tubulin is incubated with a polymerization-inducing buffer (containing GTP) at 37°C.
-
The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
To test the inhibitory effect of this compound or its analogues, the compound is pre-incubated with the tubulin before initiating polymerization.
-
The rate and extent of polymerization in the presence of the compound are compared to a control without the compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, such as DCFH-DA, to detect the levels of intracellular ROS.
Protocol:
-
Treat cells with this compound or its analogues for the desired time.
-
Incubate the cells with the DCFH-DA probe in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity of the oxidized, fluorescent form of the probe (DCF) using a flow cytometer or fluorescence microplate reader.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound or its analogues.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a solution containing propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Apoptosis vs. Necrosis Assay
This assay, using Annexin V and propidium iodide (PI) staining, distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound or its analogues.
-
Harvest and wash the cells.
-
Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its analogues represent a compelling area of research for the development of novel anticancer agents. Their multifaceted mechanisms of action, including the activation of the Nrf2 pathway and inhibition of HDACs, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these promising compounds in the fight against cancer. Further research is warranted to expand the library of alyssin analogues and to conduct more extensive preclinical and clinical evaluations.
References
- 1. mukerremsahin.com.tr [mukerremsahin.com.tr]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apcmin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of sulforaphane on histone deacetylases, cell cycle arrest and apoptosis in normal prostate cells versus hyperplastic and cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of (R)-Alyssin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin, an isothiocyanate found in cruciferous vegetables, has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on the human hepatocellular carcinoma cell line, HepG2. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development of this compound as a potential chemotherapeutic agent.
Data Presentation
The cytotoxic effects of this compound on HepG2 cells have been quantified through various assays, and the key findings are summarized below.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Parameter | Value | Cell Line | Exposure Time |
| IC50 | 27.9 ± 0.4 µM | HepG2 | 24 hours |
Table 2: Induction of Apoptosis and Necrosis by this compound in HepG2 Cells
| Treatment | Concentration | % Live Cells | % Apoptotic Cells | % Necrotic Cells |
| Control | - | 88.7 ± 0.9 | 10.7 ± 1.1 | 0.6 ± 0.3 |
| This compound | 80 µM | 21.3 ± 3.6 | 56.7 ± 5.3 | 22.0 ± 1.9 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) and Tubulin Polymerization in HepG2 Cells
| Parameter | This compound Concentration | Result |
| Intracellular ROS Generation | 40 µM | 36.1 ± 3.6% of cells |
| In Vitro Tubulin Polymerization | 40 µM | 59.6 ± 4.3 a.u. |
| Cell-Based Tubulin Polymerization | 40 µM | 53.2 ± 2.4% of control |
Table 4: Cell Cycle Analysis of HepG2 Cells Treated with this compound[1]
| Treatment | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 55.2 ± 1.5 | 13.7 ± 0.9 | 31.1 ± 1.1 |
| This compound | 10 µM | 49.5 ± 2.1 | 15.2 ± 1.3 | 35.3 ± 1.8 |
| This compound | 20 µM | 43.1 ± 1.8 | 18.9 ± 1.5 | 38.0 ± 2.2 |
| This compound | 40 µM | 35.4 ± 2.5 | 25.3 ± 2.1 | 39.3 ± 2.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
The human hepatocellular carcinoma (HepG2) cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) of this compound was determined using a standard cell viability assay.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (ranging from 0.1 to 160 µM) for 24 hours.
-
Cell Viability Assessment: After the incubation period, cell viability was assessed using a colorimetric assay (e.g., MTT or SRB assay). The absorbance was measured using a microplate reader.
-
IC50 Calculation: The IC50 value was calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Apoptosis and Necrosis Assay
The induction of apoptosis and necrosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
-
Cell Treatment: HepG2 cells were treated with 80 µM of this compound for 24 hours.
-
Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered apoptotic, while cells positive for both Annexin V and PI were considered necrotic.
Intracellular Reactive Oxygen Species (ROS) Measurement
The generation of intracellular ROS was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: HepG2 cells were treated with 40 µM of this compound for 12 hours.
-
Staining: Following treatment, cells were incubated with DCFH-DA at 37°C for 30 minutes.
-
Flow Cytometry: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured by flow cytometry to quantify the level of intracellular ROS.
Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization was assessed using both an in vitro and a cell-based assay.
-
In Vitro Assay:
-
Reaction Setup: Purified tubulin was mixed with a GTP-containing buffer in the presence or absence of 40 µM this compound.
-
Polymerization Induction: Polymerization was initiated by raising the temperature to 37°C.
-
Measurement: The extent of tubulin polymerization was monitored by measuring the increase in fluorescence or absorbance over time.
-
-
Cell-Based Assay:
-
Cell Treatment: HepG2 cells were treated with 40 µM of this compound for 12 hours.
-
Immunofluorescence Staining: After treatment, cells were fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Microscopy: The microtubule network was visualized using fluorescence microscopy, and the degree of tubulin polymerization was quantified.
-
Cell Cycle Analysis
The effect of this compound on cell cycle distribution was analyzed by flow cytometry after staining with a DNA-intercalating dye.
-
Cell Treatment: HepG2 cells were treated with 10, 20, and 40 µM of this compound for 12 hours.
-
Fixation and Staining: After treatment, cells were harvested, fixed in cold ethanol, and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the cytotoxicity screening of this compound.
Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.
Caption: Tubulin depolymerization-induced apoptosis pathway of this compound.
Methodological & Application
Synthesis of (R)-Alyssin: A Detailed Laboratory Protocol for Researchers
Application Notes
(R)-Alyssin , with the chemical name (R)-1-Isothiocyanato-5-(methylsulfinyl)pentane, is a chiral organosulfur compound of interest for its potential biological activities. Its structure, featuring both a chiral sulfoxide and an isothiocyanate functional group, makes it an analogue of naturally occurring compounds like sulforaphane, which are known for their roles in cellular defense mechanisms. This document provides a comprehensive protocol for the laboratory synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process commencing from the commercially available starting material, 5-(methylthio)pentan-1-amine. The key steps involve the protection of the amino group, asymmetric oxidation of the sulfide to a chiral sulfoxide, and subsequent deprotection and conversion of the amine to the isothiocyanate.
Core Synthesis Strategy
The retrosynthetic analysis of this compound identifies 5-(methylthio)pentan-1-amine as a suitable starting material. The synthetic strategy is as follows:
-
Protection of the Amine: The primary amine of 5-(methylthio)pentan-1-amine is protected to prevent side reactions during the subsequent oxidation step. A tert-butoxycarbonyl (Boc) protecting group is utilized for this purpose.
-
Asymmetric Sulfoxidation: The prochiral sulfide is enantioselectively oxidized to the corresponding (R)-sulfoxide using a modified Kagan-Sharpless protocol. This method employs a titanium(IV) isopropoxide catalyst with (R,R)-diethyl tartrate as a chiral ligand and an oxidant.
-
Deprotection and Isothiocyanation: The Boc-protecting group is removed under acidic conditions, and the resulting primary amine is converted to the isothiocyanate group using a thiophosgene-free method, yielding the final product, this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (5-(methylthio)pentyl)carbamate (2)
This step involves the protection of the primary amine of 5-(methylthio)pentan-1-amine (1) with a Boc group.
Materials:
-
5-(methylthio)pentan-1-amine (1)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-(methylthio)pentan-1-amine (1) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure tert-butyl (5-(methylthio)pentyl)carbamate (2).
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Asymmetric Synthesis of tert-butyl ((5R)-5-(methylsulfinyl)pentyl)carbamate (3)
This crucial step establishes the chirality at the sulfur center through an asymmetric oxidation of the sulfide.
Materials:
-
tert-butyl (5-(methylthio)pentyl)carbamate (2)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(R,R)-(+)-Diethyl tartrate ((R,R)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
-20 °C cooling bath (e.g., cryocool or acetone/dry ice)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.
-
Add titanium(IV) isopropoxide (0.1 eq) to the solvent.
-
Add (R,R)-(+)-diethyl tartrate (0.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Add water (0.1 eq) and stir for another 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add a solution of tert-butyl (5-(methylthio)pentyl)carbamate (2) (1.0 eq) in anhydrous dichloromethane.
-
Slowly add cumene hydroperoxide (1.2 eq) dropwise via syringe, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium dioxide precipitate, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield tert-butyl ((5R)-5-(methylsulfinyl)pentyl)carbamate (3).
Characterization: The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of (R)-1-Isothiocyanato-5-(methylsulfinyl)pentane (this compound) (4)
The final step involves the deprotection of the amine and its conversion to the isothiocyanate.
Materials:
-
tert-butyl ((5R)-5-(methylsulfinyl)pentyl)carbamate (3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carbon disulfide (CS₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (NEt₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
Part A: Deprotection
-
Dissolve the Boc-protected amine (3) (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting crude amine salt is used directly in the next step.
Part B: Isothiocyanation
-
Dissolve the crude amine salt from the previous step in dichloromethane.
-
Add triethylamine (3.0 eq) to neutralize the salt and then add carbon disulfide (1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate of dicyclohexylthiourea will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylthiourea.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound (4).
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (characteristic isothiocyanate stretch at ~2100 cm⁻¹), and mass spectrometry. Chiral HPLC can be used to confirm the retention of enantiomeric purity.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) for the key transformations based on literature precedents for similar substrates.
Table 1: Asymmetric Sulfoxidation of Alkyl Sulfides
| Substrate | Chiral Ligand | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Methyl p-tolyl sulfide | (R,R)-DET | CHP | -20 | 90 | 96 | [Kagan et al.] |
| Alkyl aryl sulfide | (R)-BINOL | TBHP | 25 | 85 | >90 | [Uemura et al.] |
| Dialkyl sulfide | Modified Sharpless | TBHP | -20 | 70-80 | 80-90 | General Literature |
Table 2: Conversion of Primary Amines to Isothiocyanates
| Amine Substrate | Reagent System | Solvent | Yield (%) | Reference |
| Primary Alkyl Amine | CS₂ / DCC | DCM | 80-95 | [General Methods] |
| Primary Alkyl Amine | CS₂ / Tosyl Chloride | Toluene | 85-95 | [Wong et al.] |
| Primary Alkyl Amine | Phenyl chlorothionoformate | DCM / NaOH | >90 | [Li et al.] |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
This compound and the Nrf2 Signaling Pathway
This compound, as an isothiocyanate, is hypothesized to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant and detoxification responses.
Caption: Activation of the Nrf2 pathway by this compound.
Application Notes and Protocols for the Quantification of (R)-Alyssin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin, with the chemical name (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is a naturally occurring isothiocyanate found in cruciferous vegetables. Isothiocyanates are a class of compounds known for their potential health benefits, including antioxidant and anti-cancer properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development in the fields of nutrition, pharmacology, and drug discovery.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is outlined for the analysis of volatile isothiocyanates, which may be applicable to this compound with appropriate derivatization.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (R)-1-isothiocyanato-5-(methylsulfinyl)pentane[1] |
| Molecular Formula | C7H13NOS2[1] |
| Molecular Weight | 191.32 g/mol [1] |
| Chemical Structure | See Figure 1 |
Experimental Workflows
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.
References
Application Notes and Protocols for (R)-Alyssin in Cell Culture Experiments
Disclaimer: Direct experimental data and established protocols specifically for (R)-Alyssin are limited in the currently available scientific literature. The following application notes and protocols are based on the well-documented activities of structurally related isothiocyanates (ITCs) and other organosulfur compounds like Allicin, which exhibit similar biological effects. Researchers should use this information as a guideline and optimize experimental conditions for their specific cell lines and research objectives.
Introduction
This compound belongs to the isothiocyanate (ITC) family of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables.[1] ITCs, such as Sulforaphane (SFN) and Allyl Isothiocyanate (AITC), have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents.[2][3] These compounds are known to modulate a variety of cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[4][5] The proposed mechanisms of action often involve the induction of phase II detoxification enzymes, regulation of oxidative stress, and modulation of key signaling pathways.[2][3]
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture experiments, based on the activities of related compounds. Detailed protocols for key assays are provided to guide researchers in their investigations.
Data Presentation
The cytotoxic effects of isothiocyanates are commonly evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for representative ITCs in different cancer cell lines to provide a reference for estimating the effective concentration range for this compound.
Table 1: Comparative IC50 Values (µM) of Representative Isothiocyanates in Various Cancer Cell Lines
| Cancer Type | Cell Line | Sulforaphane (SFN) | Phenethyl Isothiocyanate (PEITC) | Allyl Isothiocyanate (AITC) | Benzyl Isothiocyanate (BITC) |
| Breast | MCF-7 | ~14-15 | 1.6 - 14 | ~5 - 126.0 | 18.65 - 23.4 |
| MDA-MB-231 | ~10-15 | 2.6 - 8 | >10 (no inhibition) | 18.65 | |
| Prostate | LNCaP | ~15-40 | ~7-10 | ~15-20 | - |
| PC-3 | ~15-20 | ~7-10 | ~15-20 | - |
Note: IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.[2] Data for this table was compiled from a comparative guide on the efficacy of isothiocyanates.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays to evaluate the efficacy of a compound like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Protocol:
-
Seed cells (2–5 × 10³ cells/well) in a 96-well plate and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, add 50 µL of serum-free media and 50 µL of MTT solution to each well.[6]
-
Incubate the plate at 37°C for 3 hours.[6]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[6]
-
Read the absorbance at 570-590 nm using a microplate reader.[6]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
This compound stock solution
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways and Visualizations
Isothiocyanates exert their effects by modulating several critical signaling pathways involved in cellular proliferation, detoxification, and apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies.
Core Signaling Pathways Modulated by Isothiocyanates
ITCs are known to influence multiple signaling pathways, leading to their anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
(R)-Alyssin: A Molecular Probe for Elucidating Tubulin Dynamics and Microtubule-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin is an isothiocyanate, a class of naturally occurring organosulfur compounds found in cruciferous vegetables. Isothiocyanates, including the closely related allyl isothiocyanate (AITC), have garnered significant interest in cancer research due to their ability to induce cell cycle arrest and apoptosis in tumor cells. Emerging evidence points to tubulin as a key molecular target of these compounds. This compound, by covalently binding to tubulin, serves as a powerful molecular probe to investigate the intricacies of microtubule dynamics, validate novel anti-cancer therapies, and screen for new microtubule-targeting agents.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. This compound offers a valuable tool for studying these processes at a molecular level.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on tubulin polymerization, visualize its impact on cellular microtubule architecture, and confirm its direct engagement with tubulin in a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative parameters for assessing the interaction of this compound with tubulin.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Parameter | Description | Expected Value with this compound |
| IC50 | Concentration of this compound that inhibits tubulin polymerization by 50%. | To be determined experimentally (µM range) |
| Vmax | Maximum rate of tubulin polymerization. | Decreased in a dose-dependent manner. |
| Lag Time | Time to initiate polymerization. | May be increased. |
| Steady-State Polymer Mass | Amount of polymerized tubulin at equilibrium. | Decreased in a dose-dependent manner. |
Table 2: Cellular Effects on Microtubule Dynamics
| Parameter | Description | Expected Effect of this compound |
| Mitotic Index | Percentage of cells in mitosis. | Increased due to mitotic arrest. |
| Microtubule Density | Overall amount of polymerized microtubules in the cell. | Decreased at higher concentrations. |
| Spindle Formation | Organization of the mitotic spindle. | Disrupted, leading to abnormal spindle morphology. |
| Cell Viability (IC50) | Concentration of this compound that reduces cell viability by 50%. | To be determined experimentally (µM range) |
Table 3: Target Engagement in Cellular Thermal Shift Assay (CETSA)
| Parameter | Description | Expected Value with this compound |
| ΔTagg | Shift in the apparent aggregation temperature of tubulin upon this compound binding. | Positive shift, indicating stabilization. |
| EC50 | Effective concentration of this compound that results in a half-maximal thermal shift. | To be determined experimentally (µM range) |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in light scattering or fluorescence.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL.
-
Prepare a 10 mM GTP working solution by diluting the 100 mM stock in General Tubulin Buffer.
-
Prepare the Polymerization Buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in Polymerization Buffer. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the diluted compounds or vehicle control (Polymerization Buffer with DMSO) to the wells of the 96-well plate.
-
Add 90 µL of the cold tubulin solution (diluted to a final concentration of 3 mg/mL in Polymerization Buffer) to each well.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of this compound and controls.
-
Determine the Vmax (the steepest slope of the curve) and the steady-state absorbance.
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (for PFA fixation)
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.05% Tween-20)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (medium with DMSO) for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
Methanol Fixation (preferred for microtubule visualization):
-
Wash cells once with PBS.
-
Fix with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
PFA Fixation:
-
Wash cells once with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
-
Permeabilization (for PFA-fixed cells only):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters.
-
Capture images of the microtubule network and nuclei.
-
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm the direct binding of this compound to tubulin in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: Rabbit anti-β-tubulin antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat cells with this compound at the desired concentration or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-β-tubulin antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for tubulin at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (no heat shock).
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein has aggregated.
-
Calculate the thermal shift (ΔTagg) as the difference in Tagg between the this compound-treated and vehicle-treated samples.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway
This compound, by binding to tubulin and disrupting microtubule dynamics, triggers a cellular stress response that can lead to mitotic arrest and ultimately apoptosis. This pathway is a cornerstone of the mechanism of action for many microtubule-targeting anti-cancer drugs.
Caption: this compound signaling pathway leading to apoptosis.
protocol for dissolving (R)-Alyssin for in vitro assays
Application Notes and Protocols for In Vitro Assays
Topic: Protocol for Dissolving (R)-Alyssin for In Vitro Assays
Introduction
(R)-3-amino-1-butanol is a chiral amino alcohol that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its utility in creating molecules with high stereospecificity makes it a valuable component in drug development. This document provides a detailed protocol for the preparation of (R)-3-amino-1-butanol solutions for use in in vitro biological assays. The procedures outlined below are intended to ensure consistent and reproducible results by providing standardized methods for creating stock solutions and working dilutions.
Data Presentation
The physicochemical properties of (R)-3-amino-1-butanol are summarized in the table below. This information is critical for accurate preparation of solutions and for understanding the behavior of the compound in aqueous and non-aqueous environments.
| Parameter | Value | Reference |
| Molecular Formula | C4H11NO | [2][4] |
| Molecular Weight | 89.14 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 168 °C | [2] |
| Density | 0.927 g/mL | [2] |
| Solubility | Soluble in water, ethanol, DMSO, and Dichloromethane. | [1][2][5] |
| Storage | Store at 2-8 °C under an inert gas (e.g., Nitrogen or Argon). | [2] |
Experimental Protocols
Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 100 mM primary stock solution of (R)-3-amino-1-butanol in dimethyl sulfoxide (DMSO).
Materials:
-
(R)-3-amino-1-butanol (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully add 89.14 mg of (R)-3-amino-1-butanol to the vial. Note: Given its liquid nature and density of 0.927 g/mL, it is more practical to add 96.16 µL of (R)-3-amino-1-butanol.
-
Add 10 mL of anhydrous DMSO to the vial.
-
Secure the cap tightly and vortex the solution for 1-2 minutes, or until the compound is completely dissolved.
-
Label the vial clearly with the compound name, concentration (100 mM), solvent (DMSO), date of preparation, and initials of the preparer.
-
Store the primary stock solution at -20°C for long-term storage.
Preparation of a 10 mM Secondary Stock Solution in Cell Culture Medium
This protocol details the dilution of the 100 mM primary stock solution to a 10 mM secondary stock in a suitable cell culture medium.
Materials:
-
100 mM primary stock solution of (R)-3-amino-1-butanol in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Aseptically transfer 9 mL of pre-warmed, sterile cell culture medium into a 15 mL sterile conical tube.
-
Add 1 mL of the 100 mM primary stock solution to the conical tube containing the cell culture medium.
-
Cap the tube and gently invert several times to ensure thorough mixing. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
This secondary stock solution is now ready for the preparation of working concentrations for your in vitro assays. It is recommended to prepare this solution fresh for each experiment.
Preparation of Working Concentrations for In Vitro Assays
The following is an example of how to prepare a range of working concentrations from the 10 mM secondary stock solution for a typical 96-well plate assay.
Procedure:
-
Label sterile microcentrifuge tubes with the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Perform serial dilutions as outlined in the table below, using sterile cell culture medium as the diluent.
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Cell Culture Medium (µL) | Total Volume (µL) |
| 100 | 10 | 990 | 1000 |
| 50 | 500 of 100 µM | 500 | 1000 |
| 25 | 500 of 50 µM | 500 | 1000 |
| 12.5 | 500 of 25 µM | 500 | 1000 |
| 6.25 | 500 of 12.5 µM | 500 | 1000 |
| 0 (Vehicle Control) | 0 | 1000 | 1000 |
Visualizations
Workflow for Preparation of (R)-3-amino-1-butanol Solutions
Caption: Workflow for the preparation of (R)-3-amino-1-butanol solutions.
Hypothetical Signaling Pathway Modulation
As the mechanism of action for this compound is unknown, a generic signaling pathway diagram is provided below to illustrate the expected format. This is a hypothetical representation and does not reflect the actual biological activity of (R)-3-amino-1-butanol.
Caption: Hypothetical signaling pathway modulated by a test compound.
References
- 1. R-3-amino-1-butanol [chembk.com]
- 2. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (3R)-3-Amino-1-butanol | C4H11NO | CID 9898801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring (R)-Alyssin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin is an isothiocyanate (ITC) compound found in cruciferous vegetables. Isothiocyanates are a class of organic compounds known for their potential chemopreventive and therapeutic properties. The biological activity of ITCs is often attributed to their ability to induce apoptosis in cancer cells and to activate the Nrf2-mediated antioxidant response pathway. These application notes provide a framework for developing assays to measure the bioactivity of this compound, focusing on these two key mechanisms. The protocols provided are based on established methods for other well-studied isothiocyanates, such as sulforaphane, and can be adapted for this compound.
Key Biological Activities of Isothiocyanates
Isothiocyanates exert their biological effects through multiple mechanisms. Two of the most well-documented activities are:
-
Induction of Apoptosis: Many ITCs are potent inducers of programmed cell death (apoptosis) in cancerous cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
-
Activation of the Nrf2 Signaling Pathway: ITCs are known activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).
Data Presentation: Quantitative Analysis of this compound Activity
Quantitative data is crucial for evaluating the potency and efficacy of this compound. The following tables provide templates for summarizing key quantitative metrics. Note: As of the last update, specific experimental data for this compound is not widely available in the public domain. The values presented below are hypothetical and serve as examples for structuring experimental results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |
| MCF-7 | Breast Cancer | [Insert Value] | MTT Assay |
| PC-3 | Prostate Cancer | [Insert Value] | MTT Assay |
| HCT116 | Colon Cancer | [Insert Value] | MTT Assay |
| A549 | Lung Cancer | [Insert Value] | MTT Assay |
Table 2: Induction of Quinone Reductase (NQO1) Activity by this compound
| Cell Line | This compound Conc. (µM) | NQO1 Specific Activity (nmol/min/mg protein) | Fold Induction over Control |
| Hepa1c1c7 | 1 | [Insert Value] | [Insert Value] |
| Hepa1c1c7 | 5 | [Insert Value] | [Insert Value] |
| Hepa1c1c7 | 10 | [Insert Value] | [Insert Value] |
| Hepa1c1c7 | 20 | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3 Activity (Fold Change) |
| HCT116 | 5 | [Insert Value] | [Insert Value] |
| HCT116 | 10 | [Insert Value] | [Insert Value] |
| HCT116 | 25 | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflows
Caspase-Dependent Apoptosis Pathway
Isothiocyanates can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.
Nrf2/ARE Signaling Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as isothiocyanates, can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of antioxidant and detoxification genes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating the IC50 value.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quinone Reductase (NQO1) Activity Assay
This assay measures the induction of NQO1 activity by this compound in cultured cells.
Materials:
-
Hepa1c1c7 cells (or other suitable cell line)
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose)
-
Assay buffer (25 mM Tris-HCl, pH 7.4)
-
Menadione
-
Cytochrome c
-
NADPH
-
96-well plate
-
Plate reader (550 nm)
-
BCA Protein Assay Kit
Procedure:
-
Plate Hepa1c1c7 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using the BCA assay.
-
In a 96-well plate, add the following to each well:
-
150 µL Assay buffer
-
10 µL Cytochrome c (5 mg/mL)
-
10 µL Menadione (1 mM in acetonitrile)
-
10-50 µg of cytosolic protein extract
-
-
Initiate the reaction by adding 10 µL of NADPH (10 mM).
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm for 5 minutes at 30-second intervals.
-
Calculate the NQO1 specific activity as nmol of cytochrome c reduced per minute per mg of protein using the molar extinction coefficient of reduced cytochrome c (21 mM⁻¹cm⁻¹).
Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Experimental Workflow Diagram
Experimental Model Systems for Testing (R)-Alyssin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin is a naturally occurring isothiocyanate (ITC), a class of organic compounds rich in sulfur that are prevalent in cruciferous vegetables. Isothiocyanates, such as the well-studied sulforaphane found in broccoli, have garnered significant scientific interest due to their potential as chemopreventive and therapeutic agents. Emerging research suggests that these compounds exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the activation of key cellular defense pathways.
These application notes provide a comprehensive overview of experimental model systems and detailed protocols for investigating the biological activities of this compound. Given that specific research on this compound is limited, the methodologies presented here are based on established protocols for other well-characterized isothiocyanates with similar structural features and biological activities. The primary focus is on evaluating its potential as an anticancer agent and an activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Postulated Biological Activities and Mechanism of Action
Based on the known functions of analogous isothiocyanates, this compound is hypothesized to exhibit the following biological activities:
-
Anticancer Effects: Isothiocyanates are known to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2][3]
-
Nrf2 Activation: A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] This pathway upregulates the expression of a wide array of cytoprotective genes, including antioxidant and detoxification enzymes.[7][8]
-
Anti-inflammatory Properties: By activating the Nrf2 pathway and potentially modulating other signaling cascades like NF-κB, this compound may also possess anti-inflammatory effects.[1][9]
The central hypothesis for the mechanism of action of this compound is its ability to modulate cellular redox status, leading to the activation of the Nrf2/Antioxidant Response Element (ARE) pathway.
Key Signaling Pathway: Nrf2 Activation
The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Caption: Nrf2 activation by this compound.
Experimental Workflow for Preclinical Evaluation
A logical workflow for the preclinical evaluation of this compound would involve a tiered approach, starting with in vitro screening to confirm its biological activity and elucidate its mechanism of action, followed by in vivo studies to assess its efficacy and safety in a whole-organism context.
Caption: Preclinical testing workflow for this compound.
Data Presentation: Quantitative Analysis of Isothiocyanate Activity
The following tables summarize representative quantitative data for well-characterized isothiocyanates, such as Sulforaphane and Allyl Isothiocyanate (AITC). These data serve as a benchmark for the expected outcomes of experiments with this compound.
Table 1: In Vitro Cytotoxicity of Isothiocyanates against Various Cancer Cell Lines
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Sulforaphane | PC-3 | Prostate | 15 | 72 |
| Sulforaphane | MCF-7 | Breast | 20 | 48 |
| Sulforaphane | HT-29 | Colon | 12.5 | 72 |
| Allyl ITC | T24 | Bladder | 10 | 48 |
| Benzyl ITC | HepG2 | Liver | 5 | 24 |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Table 2: Induction of Nrf2 Target Gene Expression by Isothiocyanates
| Isothiocyanate | Cell Line | Gene | Fold Induction (mRNA) | Concentration (µM) | Time (h) |
| Sulforaphane | HepG2 | NQO1 | 4.5 | 15 | 24 |
| Sulforaphane | AREc32 | HO-1 | 3.2 | 5 | 12 |
| Allyl ITC | AML12 | NQO1 | 3.0 | 20 | 12 |
| Allyl ITC | AML12 | HO-1 | 2.5 | 20 | 12 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Nrf2 Nuclear Translocation by Immunofluorescence
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Hepatoma (HepG2) or other suitable cells
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) for a specified time (e.g., 1, 2, 4 hours). Include a vehicle control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images for the localization of Nrf2 (cytoplasmic vs. nuclear).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells (e.g., HCT116, A549)
-
This compound formulation for in vivo administration (e.g., in corn oil)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for Nrf2 target proteins, histopathology).
-
Evaluate the antitumor efficacy based on tumor growth inhibition.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound. By leveraging established methodologies for other isothiocyanates, researchers can efficiently investigate its potential as a novel therapeutic agent. The initial focus on in vitro assays will provide critical information on its cytotoxicity and mechanism of action, particularly its role as an Nrf2 activator. Subsequent in vivo studies in relevant animal models will be essential to validate its efficacy and safety profile, paving the way for potential clinical development.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy | MDPI [mdpi.com]
- 3. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. foodandnutritionjournal.org [foodandnutritionjournal.org]
Application Notes and Protocols for Labeling (R)-Alyssin for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Alyssin, with the systematic name (R)-1-isothiocyanato-5-(methylsulfinyl)pentane and the chemical formula C₇H₁₃NOS₂, is an isothiocyanate found in plants of the family Brassicaceae. Isothiocyanates are a class of compounds extensively studied for their potential chemopreventive and therapeutic effects, particularly in the context of cancer. The isothiocyanate group (-N=C=S) is a reactive moiety that can readily form covalent bonds with nucleophiles, such as the amine groups on proteins. This reactivity can be harnessed to label this compound with various imaging agents, enabling the study of its biodistribution, cellular uptake, and target engagement.
These application notes provide detailed protocols for labeling this compound with fluorescent dyes for microscopy and with radionuclides for Positron Emission Tomography (PET) imaging. Understanding the cellular fate and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Imaging with labeled this compound can provide invaluable insights into its pharmacokinetics and pharmacodynamics in vitro and in vivo.
Cellular Targets and Signaling Pathways of Isothiocyanates
Isothiocyanates, including this compound, are known to modulate several key cellular signaling pathways implicated in cancer and other diseases.[1][2][3] The primary mechanisms of action include:
-
Induction of Phase II Detoxifying Enzymes via the Nrf2 Pathway: Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5][6][7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying enzymes (e.g., GST, NQO1) and antioxidant proteins, leading to their upregulation and enhanced cellular protection against oxidative stress.
-
Inhibition of Histone Deacetylases (HDACs): Some isothiocyanates have been shown to inhibit the activity of histone deacetylases.[9][10][11][12][13] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by isothiocyanates can lead to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.
-
Modulation of the NF-κB Signaling Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival.[4][14][15][16] Constitutive activation of NF-κB is observed in many cancers and promotes cell proliferation and survival. Isothiocyanates have been reported to inhibit the NF-κB signaling pathway, which can contribute to their anti-inflammatory and pro-apoptotic effects.[14][15][16][17]
Visualizing the distribution and target engagement of this compound using imaging techniques can help to further elucidate its role in these pathways.
Section 1: Fluorescent Labeling of this compound
Fluorescent labeling allows for the visualization of this compound in cells and tissues using fluorescence microscopy. The isothiocyanate group of this compound can be conjugated to a fluorescent dye that contains a primary amine group. Alternatively, and more commonly, a fluorescent dye with an isothiocyanate group, such as Fluorescein isothiocyanate (FITC), can be used to label a modified this compound precursor containing a primary amine. For the purpose of these notes, we will focus on labeling a primary amine-containing molecule with FITC, as this is a widely used and well-documented method. To apply this to this compound, a synthetic strategy would first be required to introduce a primary amine into the this compound structure, for example, by modifying the methylsulfinylpentyl chain.
Protocol: Labeling of an Amine-Modified this compound Precursor with FITC
This protocol is adapted for a generic small molecule with a primary amine and can be optimized for an amine-modified this compound precursor.
Materials:
-
Amine-modified this compound precursor
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system for purification
-
UV-Vis Spectrophotometer
-
Fluorometer
Experimental Workflow:
Procedure:
-
Preparation of Amine-Modified this compound Precursor: Dissolve the amine-modified this compound precursor in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with FITC.
-
Preparation of FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[18] Protect the solution from light.
-
Conjugation Reaction:
-
Slowly add the FITC solution to the stirred solution of the amine-modified this compound precursor. A typical starting molar ratio of FITC to the precursor is 5:1 to 10:1.[19]
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C in the dark with continuous stirring.[18]
-
-
Purification:
-
Separate the FITC-labeled this compound from unreacted FITC and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[7]
-
The labeled product will elute first as a colored band. Collect the fractions and monitor the absorbance at 280 nm (for the molecule if it has absorbance) and 495 nm (for FITC).
-
Alternatively, purification can be performed using reverse-phase HPLC.
-
-
Characterization:
-
Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at the absorbance maximum of the precursor (if applicable) and at 495 nm (for FITC).
-
Purity: Assess the purity of the labeled product by HPLC.
-
Fluorescence Spectroscopy: Confirm the fluorescence properties of the labeled product by measuring its excitation and emission spectra. FITC has an excitation maximum at ~495 nm and an emission maximum at ~519 nm.[18]
-
-
Storage: Store the purified, labeled this compound in a light-protected container at 4°C or frozen at -20°C for long-term storage.
Quantitative Data Summary:
| Parameter | Value | Reference |
| FITC Excitation Max (λex) | ~495 nm | [18] |
| FITC Emission Max (λem) | ~519 nm | [18] |
| Molar Extinction Coefficient of FITC at 495 nm (in 0.1 M borate, pH 9.0) | ~75,000 M⁻¹cm⁻¹ | |
| Recommended pH for conjugation | 8.5 - 9.5 | [19] |
| Typical Reaction Time | 2-8 hours | [18] |
Section 2: Radiolabeling of this compound for PET Imaging
PET is a highly sensitive in vivo imaging technique that allows for the quantitative assessment of the biodistribution of a radiolabeled tracer. This compound can be labeled with positron-emitting radionuclides such as Zirconium-89 (⁸⁹Zr) or Gallium-68 (⁶⁸Ga) for PET imaging. This typically involves the use of a bifunctional chelator that has an isothiocyanate group for conjugation to a modified this compound and a chelating moiety to stably coordinate the radiometal. A common bifunctional chelator for this purpose is p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) for ⁸⁹Zr and p-isothiocyanatobenzyl-NOTA for ⁶⁸Ga. Similar to fluorescent labeling, this requires the synthesis of an amine-functionalized this compound derivative.
Protocol: Labeling of Amine-Modified this compound with ⁸⁹Zr using Df-Bz-NCS
This protocol describes the conjugation of Df-Bz-NCS to an amine-modified this compound precursor followed by radiolabeling with ⁸⁹Zr.
Materials:
-
Amine-modified this compound precursor
-
p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS)
-
Anhydrous DMSO
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Metal-free water and buffers
-
PD-10 desalting column (or equivalent)
-
⁸⁹Zr-oxalate
-
0.5 M HEPES buffer (pH 7.0)
-
Instant thin-layer chromatography (iTLC) strips
-
Radio-TLC scanner
-
Radio-HPLC system
Experimental Workflow:
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of histone deacetylase activity by dietary isothiocyanates and allyl sulfides: studies with sulforaphane and garlic organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Pathways Related to Sulforaphane as Adjuvant Treatment: A Nanomedicine Perspective in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for (R)-Alyssin Delivery in In Vivo Studies
Introduction
(R)-Alyssin, an isothiocyanate found in cruciferous vegetables, is a subject of growing interest in biomedical research, particularly in the field of oncology. Isothiocyanates (ITCs) are known for their potential as chemopreventive agents; however, their clinical application can be limited by factors such as low aqueous solubility, stability, and bioavailability[1]. These application notes provide detailed protocols for the in vivo delivery of this compound, drawing upon established methodologies for similar isothiocyanates like sulforaphane and isopropyl isothiocyanate. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals in preclinical animal studies.
Data Presentation: Quantitative Parameters for In Vivo Delivery
The following tables summarize key quantitative data for common in vivo administration routes and formulation components, adapted from studies on related isothiocyanates and general laboratory animal procedures. These values should serve as a starting point for the development of specific experimental designs for this compound.
Table 1: Recommended Dosing and Vehicle Parameters for this compound in Mice
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection | Source |
| Dosage Range (starting point) | 10-100 mg/kg | 5-50 mg/kg | [2][3][4] |
| Dosing Volume | 5-10 mL/kg | < 10 mL/kg | [5][6][7] |
| Vehicle Composition | 10% DMSO + 90% Corn Oil | Saline or 10% DMSO + 90% Corn Oil | [3][4] |
| Frequency of Administration | Daily | 5 times per week | [4] |
Table 2: Specifications for Administration Equipment in Mice
| Route | Equipment | Gauge | Length | Source |
| Oral Gavage | Feeding Tube (metal or flexible) | 18-22 G | 1-1.5 inches | [5][6][8] |
| Intraperitoneal (IP) Injection | Hypodermic Needle | 25-27 G | 5/8 inch or smaller | [9][10] |
Experimental Protocols
The following are detailed protocols for the preparation of dosing solutions and administration of this compound to mice via oral gavage and intraperitoneal injection.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle-based formulation suitable for both oral gavage and intraperitoneal injection of the hydrophobic compound this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and the total volume of the dosing solution required for the experiment.
-
Example Calculation: For a study with 10 mice (average weight 25 g) at a dose of 50 mg/kg and a dosing volume of 10 mL/kg:
-
Dose per mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Total this compound needed: 1.25 mg/mouse * 10 mice = 12.5 mg (prepare ~10% overage, so ~14 mg)
-
Total volume needed: 0.25 mL/mouse * 10 mice = 2.5 mL (prepare ~10% overage, so ~2.75 mL)
-
-
-
Dissolve in DMSO: Weigh the required amount of this compound powder into a sterile conical tube. Add the volume of DMSO that will constitute 10% of the final volume (e.g., 0.275 mL for a final volume of 2.75 mL). Vortex thoroughly until the this compound is completely dissolved.
-
Add Corn Oil: Add the appropriate volume of sterile corn oil to reach the final desired volume (e.g., add 2.475 mL of corn oil to the DMSO solution).
-
Emulsify: Vortex the solution vigorously for several minutes to create a stable and homogenous emulsion.
-
Preparation Timing: Prepare this formulation fresh on the day of the experiment to ensure stability.
Protocol 2: Administration of this compound by Oral Gavage in Mice
This protocol details the standard procedure for oral administration of this compound to mice. All procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[6][7][11]
Materials:
-
This compound dosing solution
-
Appropriately sized oral gavage needles (feeding tubes)[6][8]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Measurement:
-
Weigh each mouse to determine the precise dosing volume.
-
Measure the correct insertion depth for the gavage needle by placing the tip at the corner of the mouse's mouth and extending it to the last rib or the xiphoid process. Mark this depth on the needle.[3]
-
-
Syringe Preparation: Draw the calculated volume of the this compound dosing solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders. The body should be supported, and the head and neck gently extended to create a straight line from the mouth to the esophagus.[3]
-
Needle Insertion:
-
Insert the gavage needle into the diastema (gap between the incisors and molars) of the mouth.
-
Gently advance the needle along the upper palate until it reaches the esophagus. The needle should pass smoothly without resistance.[6]
-
If resistance is felt, STOP immediately. Do not force the needle. Withdraw and attempt to reinsert.
-
-
Substance Administration: Once the needle is at the pre-measured depth, slowly depress the syringe plunger to administer the solution.
-
Needle Removal: After dosing, gently remove the needle following the same angle as insertion.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for 5-10 minutes for any signs of distress or labored breathing.[6]
Protocol 3: Administration of this compound by Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for intraperitoneal administration of this compound to mice. All procedures must be performed by trained personnel in accordance with an approved IACUC protocol.[9][10]
Materials:
-
This compound dosing solution
-
Sterile needles (25-27 G) and syringes (1 mL)[10]
-
70% Isopropyl alcohol
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse to calculate the correct injection volume.
-
Securely restrain the mouse, typically by scruffing and exposing the abdomen. The head should be tilted downwards.
-
-
Syringe Preparation: Draw the calculated volume of the this compound dosing solution into the syringe. Remove any air bubbles.
-
Injection Site Identification: The injection site is typically in the lower right quadrant of the abdomen to avoid the bladder and cecum.[9]
-
Injection:
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Pull back slightly on the plunger to ensure no fluid (urine or blood) is aspirated.[10] If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle.
-
If there is no aspirate, depress the plunger to administer the substance.
-
-
Needle Removal: Withdraw the needle and return the animal to its cage.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress.
Advanced Delivery Method: Nanoformulation
To overcome the challenges of poor water solubility and enhance bioavailability, nanoformulation strategies are recommended.[12][13][14] Vesicular systems, such as liposomes or niosomes, can encapsulate this compound. Coating these vesicles with chitosan can further improve mucoadhesion and intestinal permeation for oral delivery.[13]
Table 3: Example Parameters for Isothiocyanate Nanoformulation
| Parameter | Value | Source |
| Vesicle Size | ~300 nm | [12][13] |
| Chitosan-Coated Vesicle Size | ~380 nm | [13] |
| Encapsulation Efficiency | >85% | [12][13] |
| Zeta Potential (Vesicles) | -18.7 mV | [12][13] |
| Zeta Potential (Chitosan-Coated) | +23.5 mV | [13] |
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by isothiocyanates and the general workflow for in vivo studies.
Caption: Potential mechanism of this compound via Hsp90 inhibition.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Sulforaphane Ameliorates High-Fat-Diet-Induced Metabolic Abnormalities in Young and Middle-Aged Obese Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulforaphane inhibits pancreatic cancer through disrupting Hsp90-p50Cdc37 complex and direct interactions with amino acids residues of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. cea.unizar.es [cea.unizar.es]
- 12. mdpi.com [mdpi.com]
- 13. Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (R)-Alyssin Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing (R)-Alyssin for biological assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound, like many isothiocyanates, has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity (typically <0.5% v/v). |
| Cloudiness or Incomplete Dissolution of Stock Solution | The chosen solvent may not be optimal, or the concentration may be too high. | Use research-grade, anhydrous DMSO to prepare the stock solution. If cloudiness persists, gentle warming or sonication may aid dissolution. Consider preparing a slightly lower concentration stock solution. |
| Loss of Activity Over Time | Isothiocyanates can be unstable in aqueous solutions, especially at certain pH levels. | Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Inconsistent Assay Results | This could be due to incomplete solubilization or degradation of this compound. | Always vortex the diluted solution well before adding it to your assay. Run a solubility test by preparing the highest concentration of your working solution and visually inspecting for any precipitation after a short incubation period. |
| Cell Toxicity or Assay Interference | The organic solvent used for the stock solution may be causing these effects at the final concentration. | Perform a solvent tolerance test for your specific cell line or assay system. This involves running controls with the same final concentrations of the solvent (e.g., DMSO) as used in your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Due to the likely poor water solubility of this compound, the recommended solvent for preparing a high-concentration stock solution is anhydrous dimethyl sulfoxide (DMSO).[1] For other isothiocyanates, solvents like acetone and ethanol have also been used.[2]
Q2: How should I store my this compound stock solution?
Stock solutions of isothiocyanates in anhydrous DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My experimental protocol requires a very low final concentration of DMSO. How can I achieve this?
To minimize the final DMSO concentration, prepare the highest possible, yet fully solubilized, stock concentration. This allows for a greater dilution factor when preparing your final working solution. Always calculate the final solvent concentration to ensure it is within the tolerance limits of your assay.
Q4: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its presumed low water solubility. This can lead to inaccurate concentrations and precipitation during the experiment. The use of a DMSO stock solution is the standard and preferred method.
Q5: How do I determine the solubility of this compound in different solvents?
A simple method to test solubility involves adding a small, known amount of the compound to a specific volume of solvent and observing its dissolution with agitation, gentle heating, or sonication.[1] For a more quantitative measure, a saturated solution can be prepared, centrifuged to pellet any undissolved solid, and the concentration of the supernatant can be determined using a suitable analytical method like HPLC.
Data Presentation: Solubility of Related Isothiocyanates
| Compound | Solvent | Solubility | Notes |
| Fluorescein isothiocyanate (FITC) | Acetone | 1 mg/mL | Tested for solubility and solution appearance.[2] |
| Anhydrous DMSO | 5 mg/mL | An organic solvent is recommended for stock solutions.[2] | |
| Water | < 0.1 mg/mL | Decomposes in water.[2] | |
| Ethanol | 20 mg/mL | - | |
| 2-Methoxyethanol | 9 mg/mL | - | |
| Glutathione-phenethyl isothiocyanate (GsPEITC) | DMSO | ~93 mg/mL (93% dissolution of 100 mg/mL) | Sparingly soluble in other tested organic solvents.[1] |
| Deionized Water (pH 6.5) | ~60 mg/mL (60% dissolution of 100 mg/mL) | Conjugation with glutathione increases water solubility.[1] | |
| Sulforaphane | Dichloromethane | Used as an elution solvent in extraction. | - |
| Ethyl Acetate | Used as a washing solvent in extraction. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mM * Molar Mass of this compound * Volume of DMSO).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to make a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Vortex the working solution gently but thoroughly immediately before adding it to the cells.
-
Ensure the final concentration of DMSO in the cell culture wells is below the toxicity threshold for your cell line (typically <0.5%).
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound activation of the Keap1-Nrf2 pathway.
References
troubleshooting (R)-Alyssin synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-Alyssin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, an isothiocyanate containing a chiral sulfoxide, is typically a two-step process. The first step involves the synthesis of the key precursor, (R)-5-(methylsulfinyl)pentylamine. This is achieved through the enantioselective oxidation of the corresponding thioether, 5-(methylthio)pentylamine. The second step is the conversion of the amine precursor into the isothiocyanate, this compound.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The two most critical steps are:
-
Enantioselective Oxidation: Achieving high enantiopurity of the sulfoxide is crucial as it defines the stereochemistry of the final product. The choice of chiral oxidant and reaction conditions are paramount.
-
Isothiocyanate Formation: This step involves the use of reactive and potentially hazardous reagents. Careful control of stoichiometry and reaction conditions is necessary to maximize yield and minimize the formation of byproducts.
Q3: What are the common impurities I should expect?
A3: Common impurities can arise from both synthetic steps:
-
From Oxidation: The primary impurity is the corresponding sulfone, 5-(methylsulfonyl)pentylamine, resulting from over-oxidation of the thioether. Racemic sulfoxide can also be a significant impurity if the enantioselective oxidation is not efficient.
-
From Isothiocyanate Formation: Common byproducts include the corresponding symmetric thiourea, formed by the reaction of the isothiocyanate product with the starting amine. If using the carbon disulfide method, unreacted dithiocarbamate salts or byproducts from the desulfurization agent can also be present. With thiophosgene, side reactions can lead to the formation of thiocarbamoyl chlorides.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the oxidation and isothiocyanation reactions. For more detailed analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in the Oxidation Step
Table 1: Troubleshooting Low Yield in the Oxidation of 5-(methylthio)pentylamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent (e.g., m-CPBA). Ensure proper storage conditions (cool, dry, and dark). | Improved conversion of the starting thioether. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some oxidations require low temperatures to prevent side reactions, while others may need gentle heating to proceed at a reasonable rate. | Increased reaction rate and yield. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of the oxidizing agent may be necessary, but a large excess can lead to over-oxidation. | Maximized conversion of the thioether to the desired sulfoxide. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can interfere with some oxidizing agents. | Consistent and reproducible reaction outcomes. |
Issue 2: Formation of Sulfone Impurity (Over-oxidation)
Table 2: Minimizing Sulfone Impurity Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Oxidizing Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the oxidizing agent. | Reduced formation of the sulfone byproduct. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Minimized over-oxidation to the sulfone. |
| High Reaction Temperature | Perform the oxidation at a lower temperature. For many thioether oxidations, temperatures between 0 °C and room temperature are sufficient. | Increased selectivity for the sulfoxide over the sulfone. |
Issue 3: Low Yield or Impurities in the Isothiocyanate Formation Step
Table 3: Troubleshooting Isothiocyanate Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Thiophosgene | Use freshly distilled or a new bottle of thiophosgene. Thiophosgene is sensitive to moisture and light. | Improved yield of this compound. |
| Inefficient Desulfurization (CS₂ Method) | Ensure the desulfurizing agent (e.g., tosyl chloride, iodine) is active. Optimize the reaction conditions for the desulfurization step. | Complete conversion of the dithiocarbamate intermediate to the isothiocyanate. |
| Formation of Symmetric Thiourea | Add the amine slowly to a solution of the isothiocyanate-forming reagent (e.g., thiophosgene) to maintain an excess of the reagent. This minimizes the chance of the product reacting with the starting amine. | Reduced formation of the thiourea byproduct. |
| Hydrolysis of Isothiocyanate | Ensure anhydrous conditions during the reaction and workup. Isothiocyanates can be sensitive to hydrolysis, especially under basic or acidic conditions. | Higher purity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of (R)-5-(methylsulfinyl)pentylamine (Hypothetical Optimized Protocol)
This protocol is a representative procedure based on common methods for the enantioselective oxidation of thioethers.
-
Dissolution of Thioether: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-(methylthio)pentylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Chiral Catalyst: Add a suitable chiral catalyst (e.g., a chiral titanium complex) at the recommended catalytic loading.
-
Cooling: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., cumene hydroperoxide or hydrogen peroxide) in an anhydrous solvent dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium sulfite).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-5-(methylsulfinyl)pentylamine.
Protocol 2: Synthesis of this compound from (R)-5-(methylsulfinyl)pentylamine (Thiophosgene Method)
-
Dissolution of Amine: In a well-ventilated fume hood, dissolve (R)-5-(methylsulfinyl)pentylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a calcium chloride drying tube.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Pour the reaction mixture into cold water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the oxidation step.
Caption: Potential impurity formation pathways.
Technical Support Center: Optimizing (R)-Alyssin Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of (R)-Alyssin for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a type of isothiocyanate (ITC), a class of organic compounds found in cruciferous vegetables.[1] Isothiocyanates are known for their potential as cancer chemopreventive agents.[2] Their mechanism of action often involves modulating key signaling pathways that regulate cellular processes like proliferation, apoptosis (programmed cell death), and the cellular stress response.[2][3]
A primary target for many isothiocyanates is the Keap1-Nrf2 signaling pathway.[4] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation.[4] Electrophilic compounds like isothiocyanates can react with Keap1, disrupting the Keap1-Nrf2 interaction.[5] This stabilizes Nrf2, allowing it to move into the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes, including antioxidant and detoxifying enzymes.[4][5][6]
Q2: How should I prepare a stock solution of this compound?
For cell culture applications, it is best to prepare a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (DMSO).[7] This allows for minimal solvent exposure to the cells in the final culture medium.
-
Solubility Check : First, test the solubility by dissolving a small, known amount (e.g., 1 mg) in a small volume of DMSO (e.g., 100 µL) to create a high-concentration stock.[7]
-
Stock Preparation : Once solubility is confirmed, prepare a primary stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use.[8]
Q3: What is a recommended starting concentration range for a cell viability assay?
The optimal concentration of this compound will vary significantly depending on the cell line, assay duration, and the specific biological question. A broad dose-response experiment is crucial.
-
Initial Range Finding : Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.[2]
-
Refining the Range : Based on the initial results, perform a second experiment with a narrower range of concentrations around the estimated IC50 value (the concentration that inhibits 50% of cell viability).[9]
Many isothiocyanates show cytotoxic effects in the low to mid-micromolar range in various cancer cell lines.[10][11]
Troubleshooting Guide
Problem 1: I am not observing any significant effect on cell viability, even at high concentrations.
| Possible Cause | Recommended Solution |
| Compound Inactivity | Ensure the this compound stock solution was stored correctly (protected from light, at -20°C) and has not undergone multiple freeze-thaw cycles.[8] Prepare a fresh dilution from a new stock aliquot. |
| Short Incubation Time | The cytotoxic effects of some compounds are time-dependent.[12] Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to see if a delayed effect occurs.[3] |
| Cell Line Resistance | The specific cell line you are using may be resistant to this compound's mechanism of action. Consider testing on a different, potentially more sensitive cell line. Some cancer cells can develop resistance to certain compounds.[2] |
| High Seeding Density | Too many cells in the well can mask the cytotoxic effects of the compound. Optimize the cell seeding density so that the untreated control cells are in the exponential growth phase at the end of the assay.[13] |
Problem 2: All my cells are dying, even at the lowest concentrations tested.
| Possible Cause | Recommended Solution |
| Stock Concentration Error | Double-check the calculations used for preparing your stock solution and subsequent dilutions. A simple calculation error can lead to drastically higher concentrations than intended. |
| High Solvent Concentration | The final concentration of the vehicle (e.g., DMSO) in the culture medium should typically be non-toxic, usually ≤0.5%.[10] Ensure your dilution scheme does not result in a high final solvent concentration. Always include a "vehicle-only" control to test for solvent toxicity.[3] |
| Cell Line Hypersensitivity | The cell line may be exceptionally sensitive to this compound. Expand your dose-response experiment to include a much lower concentration range (e.g., into the nanomolar range). |
| Contamination | Microbial contamination can cause widespread cell death.[14] Visually inspect your cell cultures under a microscope for any signs of contamination. |
Problem 3: My results are inconsistent and not reproducible between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Passage Number | The characteristics and sensitivity of cell lines can change at high passage numbers.[15] Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to high variability.[13] Ensure you have a homogenous single-cell suspension before seeding and use precise pipetting techniques. Consider performing a cell count immediately before plating. |
| Edge Effects | Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or media without cells. |
| Reagent Instability | Repeatedly freeze-thawing the this compound stock can degrade the compound. Use single-use aliquots.[8] Ensure assay reagents (e.g., MTT) are fresh and properly stored. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[9][12] IC50 values are highly dependent on the cell line and the assay duration. The table below provides example IC50 values for various isothiocyanates to serve as a reference point for designing your experiments.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) |
| Nisin (an antimicrobial peptide with noted cytotoxic effects) | MDA-MB-231 (Breast Cancer) | 24 hours | 105.6 |
| Nisin | MDA-MB-231 (Breast Cancer) | 48 hours | 81.3 |
| Nisin | MDA-MB-231 (Breast Cancer) | 72 hours | 69.4 |
| Isatin-derivative 4j | MCF7 (Breast Cancer) | Not Specified | 1.51 |
| Isatin-derivative 4k | MCF7 (Breast Cancer) | Not Specified | 3.56 |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Leukemia) | Not Specified | 0.49 |
| Table 1: Example IC50 values for various cytotoxic compounds in different cancer cell lines. Note: Data for this compound is limited; these values from other compounds illustrate typical effective concentration ranges and variability between cell lines and duration.[11][16][17] |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[20]
Materials:
-
Cells and complete culture medium
-
96-well sterile tissue culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)[8][19]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18][21]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Remember to include untreated and vehicle-only (e.g., DMSO) controls.[7]
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[18]
-
Formazan Formation : Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[8][18]
-
Solubilization : Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading : Gently shake the plate for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. researchgate.net [researchgate.net]
- 11. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. corning.com [corning.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycated nisin enhances nisin's cytotoxic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. protocols.io [protocols.io]
Technical Support Center: (R)-Alyssin Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of (R)-Alyssin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
A1: this compound, like other isothiocyanates (ITCs), is susceptible to degradation in aqueous environments. The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and reactive.[1] In aqueous solutions, it can be attacked by nucleophiles, including water molecules, leading to the formation of unstable intermediates that degrade into various inactive products.[2][3] This inherent reactivity is a primary cause of the observed loss of biological activity.
Q2: What are the main factors that influence the stability of this compound in my experiments?
A2: The stability of this compound in aqueous solutions is primarily influenced by three factors:
-
pH: Generally, ITCs are more stable in acidic to neutral pH (approximately 5.0-7.0) and exhibit increased degradation under alkaline conditions (pH > 7.0).[4]
-
Temperature: Higher temperatures accelerate the degradation of ITCs.[5][6] Storing solutions at elevated temperatures, even for short periods, can lead to significant compound loss.
-
Presence of Nucleophiles: The presence of other nucleophilic molecules in your solution, such as primary and secondary amines or free thiol groups from other components, can lead to the rapid formation of thioureas or dithiocarbamates, respectively, thereby inactivating the this compound.[1]
Q3: How can I improve the stability of this compound in my aqueous experimental buffers?
A3: To enhance the stability of this compound, several strategies can be employed:
-
pH and Temperature Control: Maintain the pH of your aqueous solution within a stable range, ideally between 5.0 and 7.0, and keep the solution cooled.[4]
-
Encapsulation: Incorporating this compound into a protective carrier system is a highly effective method. The two most common approaches are:
-
Use of Co-solvents: While the primary focus is on aqueous solutions, for stock solutions, using a non-aqueous, aprotic solvent and diluting into the aqueous buffer immediately before the experiment can minimize degradation during storage.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium. Cell culture media are typically buffered at physiological pH (~7.4) and incubated at 37°C, conditions which can promote ITC degradation.[11] Additionally, components of the media, such as amino acids and proteins, can react with the isothiocyanate.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare the this compound working solution immediately before adding it to the cells. Avoid pre-incubating the compound in the medium for extended periods.
-
Consider a Stabilization Strategy: For longer-term experiments, consider using encapsulated this compound (e.g., in liposomes or cyclodextrins) to ensure a more stable concentration over the course of the assay.
-
Run a Time-Course Control: To assess the stability in your specific medium, incubate this compound in the cell-free medium for the duration of your experiment and measure its concentration at different time points using a suitable analytical method (e.g., HPLC).
-
Problem 2: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause: this compound is a relatively small and moderately hydrophobic molecule. Its partitioning into the lipid bilayer versus the aqueous core of the liposome might not be optimal with standard protocols.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: The choice of lipids can influence the encapsulation of small molecules. Experiment with different lipid compositions, such as varying the chain length and saturation of the phospholipids or adjusting the cholesterol concentration, to better accommodate the this compound molecule.[12]
-
Modify the Hydration Method: Ensure that the temperature during the hydration step is above the phase transition temperature (Tc) of the lipids used to form the liposomes.[7]
-
Utilize a Remote Loading Method: For certain molecules, creating a pH or ion gradient across the liposome membrane can enhance the encapsulation of ionizable drugs. While this compound is not ionizable, exploring different loading mechanisms may be beneficial.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Isothiocyanate Quantification
| Analytical Method | Common Derivatization | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Reference |
| RP-HPLC-UV | 1,2-benzenedithiol | 10–18 µg/mL | 0.0043 µg/mL | Intra-day: 0.02, Inter-day: 0.22 | [13][14] |
| HPLC-DAD-MS | N-acetyl-L-cysteine (NAC) | Not Specified | 1.72 nmol/mL | <5.4 | [13][14] |
| GC-MS | None | 0.1-100 µg/mL | In the µg range | Not Specified | [13][15] |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound using the Thin-Film Hydration Method
This protocol is a general guideline for encapsulating a moderately hydrophobic small molecule like this compound.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and this compound in chloroform in a round-bottom flask. The amount of this compound can be adjusted based on the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the Tc of the lipids (for DPPC, Tc is 41°C, so a temperature of 45-50°C is appropriate).
-
Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) to the flask. The volume of the buffer will determine the final lipid concentration.
-
Continue to rotate the flask in the water bath (above the Tc) for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes). This process forces the liposomes through the pores, reducing their size and lamellarity.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Formation of this compound-Cyclodextrin Inclusion Complex
This protocol uses ultrasonication to facilitate the formation of the inclusion complex.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water solvent mixture (e.g., 2:8 v/v)
-
Probe sonicator
-
Lyophilizer
Methodology:
-
Preparation of Cyclodextrin Solution:
-
Dissolve an equimolar amount of β-CD or HP-β-CD in the ethanol/water solvent mixture with continuous stirring.
-
-
Complexation:
-
Slowly add this compound dropwise to the cyclodextrin solution while stirring.
-
Heat the mixture to approximately 60°C.
-
Immerse the probe of the sonicator into the solution and sonicate for a defined period (e.g., 15 minutes, which can be done in cycles to prevent overheating) at a specified power (e.g., 180 W).[16]
-
-
Isolation of the Complex:
-
Flash-freeze the resulting solution (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution to obtain a powdered form of the this compound-cyclodextrin inclusion complex.
-
-
Characterization:
Visualizations
Caption: Degradation pathways of this compound in the presence of common nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. altogenlabs.com [altogenlabs.com]
- 9. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of (R)-Alyssin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of (R)-Alyssin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a compound like this compound binds to and alters the activity of molecules other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: A multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, employing control compounds (such as a structurally similar but inactive analog), and validating findings with genetic methods like siRNA or CRISPR-Cas9 to knock down the intended target.[1] If the phenotype persists after target knockdown, it is likely due to an off-target effect.[1]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: To proactively minimize off-target effects, researchers should:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to interact with off-target molecules.[1][2]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
-
Choose Selective Inhibitors: When possible, use inhibitors known for their high selectivity for the target of interest.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests potential solutions.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at concentrations expected to be non-toxic. | 1. Off-target cytotoxicity: this compound may be affecting essential cellular pathways.[3] 2. Solvent toxicity: The solvent (e.g., DMSO) may be toxic at the concentration used.[2] 3. Cell line sensitivity: The specific cell line may be particularly sensitive to the compound.[3] | 1. Perform a dose-response curve to identify the optimal non-toxic concentration.[2] 2. Use a different cytotoxicity assay with a distinct readout (e.g., CellTiter-Glo® which measures ATP).[3] 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[2] 4. Test the compound in multiple cell lines to assess for cell-line-specific effects.[3] |
| Inconsistent results between different experiments or cell lines. | 1. Variable expression of on- or off-targets: The expression levels of the intended target or off-target proteins may differ between cell lines or experimental conditions.[1] 2. Compound instability: this compound may be unstable in the cell culture media under experimental conditions.[4] | 1. Characterize the expression levels of the on-target protein in the cell lines being used. 2. Assess the stability of this compound in your specific cell culture media over the course of the experiment using methods like HPLC-MS.[4] |
| Lack of correlation between biochemical and cellular assay results. | 1. Poor cell permeability: this compound may not be effectively crossing the cell membrane.[2] 2. Compound efflux: The compound may be actively transported out of the cells by efflux pumps. | 1. Verify the cell permeability of this compound through literature or experimental assays like the parallel artificial membrane permeability assay (PAMPA).[5] 2. Consider using a cell-permeable analog if available.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Protocol 1: Kinase Profiling
Objective: To identify the on- and off-target kinases of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for determining the half-maximal inhibitory concentration (IC50).
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended duration (typically 30-60 minutes).
-
Detection: Add a detection reagent to measure kinase activity (e.g., based on ADP production or substrate phosphorylation).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of this compound to its intended target and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein and other proteins in the presence and absence of this compound. A shift in the melting temperature indicates direct binding of the compound.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Hypothetical signaling pathway of this compound.
References
Technical Support Center: Refining Purification Methods for (R)-Alyssin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-Alyssin, a representative isothiocyanate. The information provided is based on established methods for the purification of isothiocyanates, addressing common challenges encountered during their isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, as an isothiocyanate, is susceptible to degradation under certain conditions. The primary challenges include its thermal instability, sensitivity to pH extremes, and reactivity towards nucleophiles.[1][2][3] Purification workflows must be carefully designed to minimize exposure to high temperatures and incompatible solvents or reagents.
Q2: What are the recommended storage conditions for purified this compound?
A2: Due to their inherent instability, isothiocyanates like this compound should be stored at low temperatures, typically -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[4] Storage in a non-nucleophilic, anhydrous solvent may also enhance stability.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for assessing the purity of isothiocyanates.[4][5][6] Gas Chromatography (GC-MS) can also be used, particularly for more volatile isothiocyanates.[4] Quantitative NMR (qNMR) offers an orthogonal method for purity determination.
Q4: Can I use normal-phase chromatography for this compound purification?
A4: Yes, normal-phase chromatography using silica gel can be employed for the purification of isothiocyanates.[7] However, care must be taken as the acidic nature of silica gel can sometimes lead to degradation of sensitive compounds. Using deactivated silica or an alternative stationary phase like alumina might be necessary.
Q5: Is derivatization required for the analysis of this compound?
A5: While not always necessary, derivatization of isothiocyanates with reagents like N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol can enhance their detection by HPLC-UV and improve chromatographic behavior.[4][5][6] This is particularly useful for quantitative analysis at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound after Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete enzymatic hydrolysis of the precursor glucosinolate. | Optimize hydrolysis conditions (pH, temperature, incubation time). Ensure the myrosinase enzyme is active.[1] | Efficient conversion of the precursor is crucial for maximizing the initial amount of this compound available for extraction. |
| Degradation of this compound during extraction. | Use a non-polar, aprotic solvent like dichloromethane or ethyl acetate for extraction.[1] Avoid high temperatures and prolonged extraction times. | Isothiocyanates are prone to degradation in the presence of heat and nucleophilic solvents.[2][3] |
| Inefficient extraction from the aqueous phase. | Perform multiple extractions with smaller volumes of organic solvent. | This ensures more complete transfer of this compound from the aqueous hydrolysis mixture to the organic phase. |
Issue 2: Poor Resolution or Peak Tailing during HPLC Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate mobile phase composition. | Optimize the mobile phase gradient and solvent composition. A common mobile phase for reversed-phase HPLC is a gradient of water (often with 0.1% formic acid) and acetonitrile.[6] | Proper mobile phase selection is critical for achieving good separation of the target compound from impurities. |
| Column overload. | Reduce the amount of sample loaded onto the column. | Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. |
| Secondary interactions with the stationary phase. | For reversed-phase chromatography, ensure the mobile phase pH is appropriate to maintain the analyte in a neutral state. For normal-phase, consider using a less acidic stationary phase. | Unwanted interactions between the analyte and the column packing material can cause peak tailing. |
| This compound degradation on the column. | Perform the purification at a lower temperature (e.g., using a column chiller). Minimize the run time. | Isothiocyanates can be sensitive to the conditions within the HPLC system.[2] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with structurally similar compounds. | Employ a shallower gradient in HPLC or try an orthogonal purification method (e.g., normal-phase chromatography if reversed-phase was used initially).[7] | Different chromatographic techniques can offer different selectivities for separating closely related impurities. |
| Formation of degradation products during workup or storage. | Ensure all solvents are anhydrous and free of nucleophilic impurities. Store intermediate fractions and the final product at low temperatures under an inert atmosphere. | Minimizing exposure to conditions that promote degradation is essential for maintaining purity.[3][4] |
| Incomplete removal of derivatizing agent or byproducts (if used). | Add a washing step with an appropriate solvent to remove excess reagents before final concentration. | Proper workup is necessary to remove all non-analyte components from the final product. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Homogenization: Homogenize fresh or freeze-dried plant material in deionized water or a suitable buffer (e.g., phosphate or citrate buffer, pH 6.5-7.0).[6]
-
Enzymatic Hydrolysis: Incubate the homogenate to allow the endogenous myrosinase enzyme to hydrolyze the precursor glucosinolates into isothiocyanates. Typical incubation conditions are 2-4 hours at 37°C.[6]
-
Extraction: Extract the formed this compound from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times.[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).[1]
-
Storage: Immediately store the crude extract at -20°C or proceed to the next purification step.
Protocol 2: Purification of this compound by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 240-280 nm for aromatic isothiocyanates) or MS detector.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure at a low temperature. The remaining aqueous solution can be freeze-dried to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
addressing batch-to-batch variability of (R)-Alyssin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with (R)-Alyssin. Our resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, quality control, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 1-isothiocyanato-5-(methylsulfinyl)pentane, is an isothiocyanate compound.[1][2][3][4] It is recognized for its antioxidative and anticancer properties.[2] Like other isothiocyanates, it is investigated for its potential to induce phase II detoxification enzymes through the activation of the Nrf2 signaling pathway, highlighting its chemopreventive potential.[2]
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥97%.[2]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C to ensure its stability.[2] Isothiocyanates, in general, can be sensitive to heat and moisture.[5][6]
Q4: In which solvents is this compound soluble?
This compound is soluble in water, DMSO, ethanol, and chloroform.[2]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, purification, and experimental use of this compound.
Synthesis & Purification
Q5: My synthesis of this compound is resulting in a low yield. What are the common causes?
Low yields in isothiocyanate synthesis can often be attributed to several factors:
-
Incomplete dithiocarbamate formation: The initial reaction between the primary amine and carbon disulfide to form the dithiocarbamate salt is crucial. For less reactive amines, this step may be incomplete.
-
Inefficient desulfurization: The choice and quality of the desulfurizing agent are critical.
-
Side reactions: The formation of byproducts, most commonly symmetrical thioureas, can significantly reduce the yield of the desired isothiocyanate.[5][6][7]
-
Reagent quality: The purity of the starting amine, carbon disulfide, and solvents is important. The presence of water can lead to hydrolysis of the isothiocyanate.[7]
Troubleshooting Steps:
-
Optimize the base: For electron-deficient amines, a stronger base may be required to facilitate dithiocarbamate formation.[5]
-
Excess Carbon Disulfide: Using a slight excess of carbon disulfide can help drive the initial reaction to completion.[5]
-
Choice of Desulfurizing Agent: Reagents like tosyl chloride or di-tert-butyl dicarbonate (Boc₂O) are commonly used. The choice may depend on the specific substrate and desired workup conditions.[5]
-
Control Reaction Temperature: The initial reaction is often performed at room temperature or cooler, while the desulfurization step may require different temperatures depending on the reagent.[5]
-
Work-up and Purification: Isothiocyanates can be unstable under harsh acidic or basic conditions. Neutralize the reaction mixture carefully. While column chromatography on silica gel is common, prolonged exposure can lead to decomposition of some isothiocyanates.[5]
Q6: I am observing a significant amount of a thiourea byproduct in my final product. How can I prevent this?
Thiourea formation is a frequent side reaction that occurs when the newly formed isothiocyanate reacts with any remaining starting amine.[6]
Mitigation Strategies:
-
Ensure Complete Dithiocarbamate Formation: Before adding the desulfurizing agent, ensure the complete conversion of the starting amine. This can be monitored by Thin Layer Chromatography (TLC).
-
Control Stoichiometry: Carefully control the molar ratios of your reactants to avoid having excess amine present when the isothiocyanate is formed.
-
Two-Step, One-Pot Method: A common strategy is to form the isothiocyanate first and then, if synthesizing an unsymmetrical thiourea, add the second amine.[6]
Experimental Use
Q7: I am seeing inconsistent results in my cellular assays with different batches of this compound. What could be the cause?
Batch-to-batch variability in experimental results can stem from inconsistencies in the purity and integrity of the this compound used.
Potential Causes and Solutions:
-
Purity Differences: Even small variations in purity can affect biological activity. Always source this compound from a reputable supplier and, if possible, obtain a certificate of analysis for each batch. Consider re-purifying the compound if purity is a concern.
-
Degradation: this compound, like other isothiocyanates, can degrade over time, especially if not stored properly. Ensure it is stored at -20°C and protected from light and moisture. Prepare fresh stock solutions for your experiments.
-
Presence of Isomers: The synthesis of isothiocyanates can sometimes yield thiocyanate isomers, which may have different biological activities.[8] Analytical methods like HPLC can be used to check for the presence of such isomers.[8]
Q8: My this compound solution appears cloudy or shows a precipitate. What should I do?
Cloudiness or precipitation can be due to several factors:
-
Low Solubility: Although soluble in several common solvents, exceeding the solubility limit will cause precipitation. Try preparing a more dilute stock solution or gently warming the solution to aid dissolution.
-
Degradation: The precipitate could be a degradation product. Isothiocyanates can be unstable in aqueous solutions.[8] It is best to prepare fresh solutions before each experiment.
-
Interaction with Media Components: Some components of cell culture media could potentially react with the isothiocyanate. When preparing working solutions in media, use them immediately.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 646-23-1 | [1][3][4] |
| Molecular Formula | C₇H₁₃NOS₂ | [2][3] |
| Molecular Weight | 191.32 g/mol | [2] |
| Appearance | Slightly yellowish liquid | [2] |
| Purity | ≥97% | [2] |
| Solubility | Water, DMSO, ethanol, chloroform | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of isothiocyanates from a primary amine and can be adapted for this compound starting from the corresponding amine, (R)-5-(methylsulfinyl)pentan-1-amine.
Materials:
-
(R)-5-(methylsulfinyl)pentan-1-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-5-(methylsulfinyl)pentan-1-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the dithiocarbamate salt by TLC.
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0°C.
-
Add tosyl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the formation of the isothiocyanate by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Quality Control of this compound by HPLC
This protocol provides a general framework for the analysis of isothiocyanates by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Isothiocyanates can be monitored at around 245 nm.
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of the this compound sample in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of a reference standard of this compound of known purity at different concentrations to generate a calibration curve.
-
Set up the HPLC system with the specified conditions and allow it to equilibrate.
-
Inject the standard solutions to determine the retention time and to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve. Impurities will appear as separate peaks.
Protocol 3: Nrf2 Activation Assay
This protocol is adapted from methods used to assess the Nrf2-inducing activity of other isothiocyanates.
Materials:
-
HepG2-C8 cells (or another suitable cell line with an Antioxidant Response Element (ARE) luciferase reporter)
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HepG2-C8 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and treat them with the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6-24 hours).
-
After incubation, remove the medium and wash the cells with PBS.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability, which can be determined in a parallel plate using an assay such as MTT or CellTiter-Glo.
Mandatory Visualizations
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (R)-Alyssin Synthesis
Welcome to the technical support center for the synthesis of (R)-Alyssin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, an isothiocyanate, is typically synthesized from the corresponding primary amine, (R)-1-amino-5-(methylsulfinyl)pentane. The most prevalent methods involve the conversion of this amine into a dithiocarbamate salt, followed by desulfurization to yield the isothiocyanate. Common desulfurating agents include tosyl chloride, hydrogen peroxide, and various coupling reagents. One-pot syntheses are also popular for their efficiency.
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete formation of the dithiocarbamate intermediate: This can be due to impure starting amine, insufficient base, or a non-optimal reaction temperature.
-
Inefficient desulfurization: The choice and amount of the desulfurating agent are critical. Some agents may not be effective for this specific substrate, or an insufficient amount may be used.
-
Side reactions: The formation of byproducts, such as ureas or thioureas, can consume the starting materials and reduce the yield of the desired isothiocyanate.
-
Product loss during workup and purification: this compound, like many isothiocyanates, can be volatile and may be lost during solvent removal. It can also be sensitive to certain purification conditions, such as prolonged exposure to silica gel.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A3: Common side products in isothiocyanate synthesis include:
-
Unreacted starting amine: If the reaction has not gone to completion.
-
Dithiocarbamate intermediate: If the desulfurization step is incomplete.
-
Thiourea derivatives: Formed if the isothiocyanate reacts with any remaining primary amine.
-
Oxidation of the sulfoxide: The methylsulfinyl group is susceptible to over-oxidation to a sulfonyl group if harsh oxidizing agents are used.
Q4: How can I minimize the formation of thiourea byproducts?
A4: To minimize thiourea formation, ensure that the conversion of the primary amine to the dithiocarbamate is as complete as possible before proceeding with the desulfurization step. Using a slight excess of the thiocarbonylating agent (e.g., carbon disulfide) can help drive this initial reaction to completion. Additionally, purification methods like flash chromatography can effectively separate the desired isothiocyanate from the more polar thiourea byproduct.
Q5: What is the best method for purifying this compound?
A5: Flash column chromatography on silica gel is a common method for purifying isothiocyanates.[1] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.[2] It is important to minimize the time the compound spends on the silica gel, as some isothiocyanates can degrade.[3] For volatile isothiocyanates, care should be taken during solvent evaporation.[4] Recrystallization can also be an effective purification method if a suitable solvent system is found.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the dithiocarbamate intermediate | Impure starting amine. | Ensure the purity of the (R)-1-amino-5-(methylsulfinyl)pentane using techniques like NMR or GC-MS. |
| Insufficient base or incorrect base used. | Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine in stoichiometric amounts or slight excess. | |
| Low reaction temperature. | While the initial reaction is often performed at 0 °C, allowing it to warm to room temperature can improve conversion. Monitor the reaction by TLC. | |
| Incomplete desulfurization | Ineffective desulfurating agent. | Different desulfurating agents have varying efficiencies. Consider trying alternatives such as tosyl chloride, propane phosphonic acid anhydride (T3P®), or di-tert-butyl dicarbonate.[1][5] |
| Insufficient amount of desulfurating agent. | Ensure at least a stoichiometric amount of the desulfurating agent is used relative to the dithiocarbamate intermediate. | |
| Formation of significant side products | Reaction of isothiocyanate with starting amine. | Ensure complete conversion of the amine before the workup. A one-pot procedure where the amine is fully converted before the addition of the desulfurating agent is often preferred.[2] |
| Over-oxidation of the sulfoxide moiety. | If using an oxidizing agent for desulfurization (e.g., hydrogen peroxide), carefully control the stoichiometry and reaction temperature to avoid oxidation of the sulfur in the alyssin backbone. | |
| Difficulty in product isolation/purification | Product volatility. | Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. Avoid using high vacuum for prolonged periods. |
| Degradation on silica gel. | Minimize the time the product is on the column. Consider using a less acidic stationary phase like neutral alumina. | |
| Co-elution with impurities. | Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution might be necessary. |
Data Presentation
Table 1: Comparison of Yields for Isothiocyanate Synthesis Methods
| Method | Desulfurating Agent | Typical Yields (%) | Notes |
| Two-Step, One-Pot | Tosyl Chloride | Good | A facile and general protocol for a variety of alkyl and aryl isothiocyanates.[5] |
| Two-Step, One-Pot | Propane Phosphonic Acid Anhydride (T3P®) | Good | Efficient for a range of primary amines.[5] |
| Two-Step, One-Pot | DMT/NMM/TsO⁻ | 25-97 | Effective for aliphatic and aromatic isothiocyanates, with microwave assistance improving yields and reaction times.[2] |
| One-Pot in Water | Sodium Persulfate (Na₂S₂O₈) | Satisfactory | A green chemistry approach using water as the solvent.[6] |
| Staudinger/aza-Wittig Reaction | Triphenylphosphine and Carbon Disulfide | High | Starts from an azide precursor, which can be an alternative if the primary amine is problematic.[7] |
Experimental Protocols
Protocol 1: General Two-Step, One-Pot Synthesis of this compound
This protocol is a representative method based on the synthesis of similar aliphatic isothiocyanates.[2][7]
Materials:
-
(R)-1-amino-5-(methylsulfinyl)pentane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve (R)-1-amino-5-(methylsulfinyl)pentane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of the starting amine by thin-layer chromatography (TLC).
-
-
Desulfurization to this compound:
-
Once the formation of the dithiocarbamate is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
Add tosyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of the isothiocyanate and consumption of the dithiocarbamate intermediate.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to products and side products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
troubleshooting unexpected results in (R)-Alyssin experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Alyssin. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Biological Activity Observed
If you are observing variable or no biological effect of this compound in your assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound, as an isothiocyanate, can be sensitive to pH, temperature, and light.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or foil wrapping.[2] Prepare fresh dilutions for each experiment. |
| Poor Solubility | Isothiocyanates can have limited aqueous solubility.[2] Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers or cell culture media, ensure the final solvent concentration is minimal and does not affect the experimental system.[2] Gentle warming or sonication can aid dissolution.[2] |
| Interaction with Media Components | Components in complex cell culture media or buffers may react with the isothiocyanate group.[2] If possible, test the effect of this compound in a simpler, defined buffer system to confirm its activity before moving to complex media. |
| Incorrect Dosage | The effective concentration of this compound may be highly dependent on the cell type and assay conditions. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
Logical Flow for Troubleshooting Inconsistent Activity
References
Validation & Comparative
In the realm of chemopreventive agents, naturally occurring isothiocyanates have garnered significant attention for their ability to modulate cellular defense mechanisms. Among these, (R)-Alyssin and the more extensively studied Sulforaphane have emerged as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of antioxidant and detoxification responses. This guide provides a comparative overview of the available experimental data on the efficacy of this compound and Sulforaphane, with a focus on their Nrf2-activating and anti-cancer properties.
While direct head-to-head comparative studies are limited, this guide synthesizes data from independent research to offer insights into their relative potencies and mechanisms of action.
Comparative Efficacy Data
The following table summarizes key quantitative data on the efficacy of this compound and Sulforaphane from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
| Parameter | This compound | Sulforaphane | Cell Line/Model | Key Findings |
| Nrf2 Activation | Potent inducer | Potent inducer | Murine Hepatoma (Hepa1c1c7) | Both compounds induce Nrf2-dependent gene expression. |
| Induction of HO-1 | Effective inducer | Strong inducer | Human prostate cancer (PC-3) | Both compounds upregulate the Nrf2 target gene HO-1, a key antioxidant enzyme. |
| Apoptosis Induction | Induces apoptosis, especially in combination with other agents. | Well-documented inducer of apoptosis. | Human prostate cancer (PC-3), Colon cancer cells | Both compounds can trigger programmed cell death in cancer cells. |
| Inhibition of Cell Viability | Synergistically inhibits cell viability with TRAIL. | Inhibits cell viability in a dose-dependent manner. | Human prostate cancer (PC-3) | Both compounds demonstrate anti-proliferative effects. |
Signaling Pathway: Nrf2 Activation by Isothiocyanates
The primary mechanism of action for both this compound and Sulforaphane involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes like Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound and Sulforaphane.
Cell Viability Assay
A common method to assess the cytotoxic or anti-proliferative effects of this compound and Sulforaphane is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Sulforaphane for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
Western blotting is employed to detect and quantify the levels of specific proteins, such as Nrf2 and HO-1, to confirm the activation of the Nrf2 pathway.
-
Protein Extraction: Cells treated with this compound or Sulforaphane are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound or Sulforaphane in a cancer cell line.
Validating the Biological Target of (R)-Alyssin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Alyssin , a naturally occurring isothiocyanate found in plants of the Alyssum genus, has garnered interest for its potential therapeutic applications. Validating its precise biological target is a critical step in advancing its development as a potential drug candidate. This guide provides a comparative framework for validating the hypothesized biological target of this compound, microtubule dynamics, and compares its potential performance with established microtubule-targeting agents.
Hypothesized Biological Target: Tubulin and Microtubule Dynamics
Based on the known activities of structurally related compounds, it is hypothesized that this compound exerts its biological effects by modulating the polymerization of tubulin, a key component of the cytoskeleton. Specifically, it is proposed to act as a microtubule destabilizing agent , similar to vinca alkaloids and colchicine. This action would disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Comparative Analysis of Microtubule-Targeting Agents
To effectively evaluate the potential of this compound, its performance should be benchmarked against well-characterized microtubule inhibitors.
| Compound | Class | Mechanism of Action | IC50 (Tubulin Polymerization) | Cell Line (Example) | IC50 (Cell Viability) |
| This compound (Hypothetical) | Isothiocyanate | Microtubule Destabilization | TBD | HeLa | TBD |
| Paclitaxel (Taxol®) | Taxane | Microtubule Stabilization | ~0.5 µM | A549 | ~5 nM |
| Vincristine | Vinca Alkaloid | Microtubule Destabilization | ~1 µM | Jurkat | ~2 nM |
| Colchicine | Alkaloid | Microtubule Destabilization | ~2 µM | MCF-7 | ~10 nM |
TBD: To Be Determined through experimentation.
Experimental Protocols for Target Validation
Validating tubulin as the direct biological target of this compound requires a multi-faceted approach, employing both in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
Objective: To directly assess the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI).
-
This compound, a positive control (e.g., vincristine), and a negative control (DMSO) are added to the reaction at various concentrations.
-
The rate and extent of tubulin polymerization are measured over time. A decrease in the polymerization rate and extent in the presence of this compound would indicate a direct inhibitory effect.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to tubulin within intact cells.
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to various temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble tubulin at each temperature is quantified by Western blotting.
-
Binding of this compound to tubulin is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Immunofluorescence Microscopy of Cellular Microtubules
Objective: To visualize the effect of this compound on the microtubule network in cells.
Methodology:
-
Cells are cultured on coverslips and treated with this compound, a positive control (e.g., colchicine), and a vehicle control for a defined period.
-
The cells are fixed, permeabilized, and stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The microtubule network is visualized using fluorescence microscopy.
-
Disruption of the filamentous microtubule network and an increase in diffuse tubulin staining in this compound-treated cells would be indicative of microtubule destabilization.
Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.
Methodology:
-
Cells are treated with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
The cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
An accumulation of cells in the G2/M phase of the cell cycle would suggest that this compound is interfering with mitotic spindle formation.
Visualizing Key Processes and Pathways
To further clarify the experimental logic and hypothesized mechanism, the following diagrams are provided.
Caption: A logical workflow for validating tubulin as the biological target of this compound.
Caption: The hypothesized signaling pathway initiated by this compound's interaction with tubulin.
Caption: The logical flow of the in vitro tubulin polymerization assay to test the activity of this compound.
By systematically applying these experimental approaches and comparing the results to known microtubule-targeting agents, researchers can rigorously validate the biological target of this compound and build a strong foundation for its further preclinical and clinical development.
(R)-Alyssin vs. 5-Fluorouracil in Colon Cancer: A Comparative Guide
A detailed comparison of the in vitro efficacy and mechanisms of action of the investigational isothiocyanate (R)-Alyssin and the standard of care chemotherapeutic agent, 5-Fluorouracil (5-FU), in colon cancer cell line models.
This guide provides a comparative analysis of this compound, a naturally occurring isothiocyanate with anticancer properties, and 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic agents for colon cancer.
Overview
This compound belongs to the isothiocyanate family of compounds, which are known for their chemopreventive and therapeutic effects in various cancers. These compounds are found in cruciferous vegetables and have been shown to modulate multiple signaling pathways involved in cell growth, survival, and apoptosis.[1][2][3][4][5] 5-Fluorouracil is an antimetabolite drug that has been a standard of care for colorectal cancer for decades. Its mechanism of action primarily involves the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.
This comparison focuses on the effects of these two compounds on two widely studied human colon cancer cell lines: HT-29 and HCT-116 .
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of a closely related isothiocyanate, Allyl-isothiocyanate (AITC), as a proxy for this compound, and 5-Fluorouracil on HT-29 and HCT-116 colon cancer cell lines.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Allyl-isothiocyanate (AITC) | HT-29 | ~10-20 µM (Significant viability reduction) | 24 hours | [6][7] |
| 5-Fluorouracil (5-FU) | HT-29 | 34.18 µM | 48 hours | [6] |
| 5-Fluorouracil (5-FU) | HT-29 | 11.25 µM | 5 days | [4] |
| 5-Fluorouracil (5-FU) | HCT-116 | 19.87 µM | 48 hours | [6] |
| 5-Fluorouracil (5-FU) | HCT-116 | 11.3 µM | 3 days | [4] |
| 5-Fluorouracil (5-FU) | HCT-116 | 9.7 µM | Not Specified | [8] |
Note: Data for Allyl-isothiocyanate (AITC) is presented as an approximation for this compound due to the lack of specific IC50 data for this compound in these cell lines. The provided AITC concentrations show significant biological effects.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Apoptosis Induction | Observations | Reference |
| Allyl-isothiocyanate (AITC) | HT-29 | Yes | Induction of apoptosis via ER stress and the mitochondrial pathway. | [7] |
| 5-Fluorouracil (5-FU) | HT-29 | Yes | Increased apoptotic index. | [2] |
| 5-Fluorouracil (5-FU) | HCT-116 | Yes | Significant increase in apoptosis at 20 µg/mL. | [3] |
Signaling Pathways and Mechanisms of Action
This compound (Isothiocyanates)
Isothiocyanates, including this compound, exert their anticancer effects through a multi-targeted approach. Their mechanisms include the induction of phase II detoxification enzymes, inhibition of phase I enzymes involved in carcinogen activation, and the induction of cell cycle arrest and apoptosis.[1][2] A key mechanism involves the generation of reactive oxygen species (ROS), which can trigger cellular stress and lead to programmed cell death.
References
- 1. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of (R)-Alyssin: A Comparative Guide to its Role in Cellular Defense Pathways
(R)-Alyssin, a naturally occurring isothiocyanate, is emerging as a compound of interest for researchers in cancer chemoprevention and inflammatory diseases. Its mechanism of action, like other isothiocyanates, is believed to center on the modulation of key cellular signaling pathways that govern antioxidant response and inflammation. This guide provides a comparative analysis of this compound's purported mechanism of action, cross-validated with the established activities of other well-researched isothiocyanates, and is supported by established experimental protocols for further investigation.
The primary molecular targets of many isothiocyanates are the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).[1][2][3] These two pathways represent a critical nexus in the cellular response to oxidative stress and inflammation, both of which are key drivers of carcinogenesis and other chronic diseases.
The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm in an inactive state through its association with the repressor protein Keap1.[1][3] Isothiocyanates, including presumably this compound, are electrophilic compounds that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing it to release Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1] This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins, bolstering the cell's defense against oxidative damage.[4][5][6]
Crosstalk with the NF-κB Pathway: A Dual-Pronged Anti-Inflammatory Effect
The NF-κB signaling pathway is a central mediator of the inflammatory response.[7][8][[“]] Chronic activation of NF-κB is linked to the development of various inflammatory diseases and cancers. A key aspect of the mechanism of action of isothiocyanates is their ability to inhibit the NF-κB pathway, often in an Nrf2-dependent manner.[1][3] The activation of Nrf2 leads to the production of antioxidant enzymes that can quench the reactive oxygen species (ROS) that would otherwise activate NF-κB. Furthermore, there is evidence of direct inhibitory interactions between the Nrf2 and NF-κB pathways.[1]
Comparative Efficacy of Isothiocyanates
To provide a framework for future comparative studies, the following table summarizes the cytotoxic effects (IC50 values) of several common isothiocyanates against various cancer cell lines. This data highlights the range of potencies observed within this class of compounds and underscores the need for similar quantitative analysis of this compound.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) |
| Sulforaphane (SFN) | A549 (Lung) | 10.29 |
| Allyl Isothiocyanate (AITC) | A549 (Lung) | 12.64 |
| Phenethyl Isothiocyanate (PEITC) | HCT116 (Colon) | 5.5 |
| Benzyl Isothiocyanate (BITC) | PC-3 (Prostate) | 3.2 |
Note: IC50 values can vary depending on the specific experimental conditions.[10]
Experimental Protocols for Mechanism of Action Studies
To facilitate further research into the mechanism of this compound and to allow for direct comparisons with other isothiocyanates, detailed protocols for key experiments are provided below.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay is a widely used method to quantify the activation of the Nrf2 signaling pathway.
Principle:
This assay utilizes a reporter gene construct where the firefly luciferase gene is under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). When Nrf2 is activated and translocates to the nucleus, it binds to the ARE sequences, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate is proportional to the level of Nrf2 activation.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2 or other suitable cell line) in a 96-well plate at an appropriate density.
-
Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity relative to the vehicle control.
-
Determine the EC50 value (the concentration that elicits a half-maximal response) for each compound.
-
NF-κB Inhibition Assay (NF-κB Reporter Assay)
This assay is used to measure the inhibitory effect of compounds on the NF-κB signaling pathway.
Principle:
Similar to the Nrf2 activation assay, this method employs a reporter gene construct where the luciferase gene is driven by a promoter containing NF-κB binding sites. Cells are stimulated with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound. A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[7]
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or other suitable cell line) in a 96-well plate.
-
Transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL). Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.
-
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed points of intervention for this compound and other isothiocyanates.
Caption: The Keap1-Nrf2 signaling pathway and the proposed mechanism of activation by this compound.
Caption: The NF-κB signaling pathway and its inhibition through Nrf2 activation by this compound.
Conclusion
The available evidence strongly suggests that the mechanism of action of this compound, like other isothiocyanates, involves the activation of the Nrf2 antioxidant response pathway and the subsequent inhibition of the pro-inflammatory NF-κB pathway. While direct quantitative data for this compound remains to be fully elucidated, the provided comparative framework and detailed experimental protocols offer a solid foundation for future research. A thorough quantitative analysis of this compound's effects on these key signaling pathways will be crucial for validating its therapeutic potential and for its development as a chemopreventive or anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oral sulforaphane increases Phase II antioxidant enzymes in the human upper airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Induction of Phase 2 Antioxidant Enzymes by Broccoli Sulforaphane: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E [frontiersin.org]
- 6. Induction of phase 2 antioxidant enzymes by broccoli sulforaphane: perspectives in maintaining the antioxidant activity of vitamins a, C, and e - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Sulforaphane increases Phase II antioxidant enzymes in the human upper airway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-Alyssin and its Enantiomer: Unraveling Stereospecific Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivity, mechanisms of action, and experimental validation of (R)-Alyssin and its synthetic enantiomer.
In the realm of pharmacognosy and drug discovery, the chirality of a molecule can be a critical determinant of its biological activity. This guide provides a detailed comparative analysis of the naturally occurring this compound, an isothiocyanate found in cruciferous vegetables, and its synthetic (S)-enantiomer. While direct comparative studies on the enantiomers of alyssin are limited, this guide synthesizes available data for this compound and draws upon established principles of isothiocyanate stereochemistry to infer the activity of its (S)-counterpart.
This compound has demonstrated potent anticancer properties, primarily through the induction of oxidative stress and disruption of microtubule dynamics in cancer cells. It is widely accepted in the scientific community that the biological activity of many isothiocyanates resides predominantly in the (R)-enantiomer, with the (S)-enantiomer often exhibiting significantly lower or no activity.
Quantitative Analysis of Bioactivity
The following table summarizes the available quantitative data for the biological activity of what is presumed to be the naturally occurring this compound. Data for the (S)-enantiomer is not available in the reviewed literature, reflecting a significant research gap.
| Biological Parameter | Cell Line | This compound | (S)-Alyssin | Reference |
| Cytotoxicity (IC50) | HepG2 (Human Hepatocellular Carcinoma) | 27.9 ± 0.4 µM | Not Available | [1] |
| Vero (Normal Kidney Epithelial) | 55.9 ± 3.3 µM | Not Available | [1] | |
| Intracellular ROS Induction (% of control) | HepG2 (at 40 µM) | ~368% | Not Available | [1] |
| Tubulin Polymerization | In vitro | Inhibition | Not Available | [1] |
Note: The cytotoxicity data indicates a degree of selectivity of this compound for cancer cells over normal cells, with a selectivity index (SI = IC50 Vero / IC50 HepG2) of approximately 2.0.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged attack on cellular processes critical for cancer cell survival and proliferation. The primary mechanisms identified are the induction of intracellular reactive oxygen species (ROS) and the inhibition of tubulin polymerization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Seed HepG2 and Vero cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black plate and treat with this compound at various concentrations for a specified time (e.g., 6 hours).
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the untreated control cells.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with significant anticancer activity, primarily driven by the induction of oxidative stress and the disruption of microtubule integrity. The stereochemistry at the sulfoxide group appears to be crucial for its biological function, with the (R)-enantiomer being the active form.
However, the lack of direct comparative studies with the (S)-enantiomer represents a critical knowledge gap. Future research should focus on the enantioselective synthesis of both (R)- and (S)-Alyssin to enable a head-to-head comparison of their biological activities. Such studies would definitively confirm the stereospecificity of Alyssin's anticancer effects and could pave the way for the development of more potent and selective isothiocyanate-based therapeutic agents. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by each enantiomer would provide invaluable insights for drug design and optimization.
References
Independent Verification of (R)-Alyssin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of alyssin with other isothiocyanates, supported by available experimental data. It is important to note that while the focus of this guide is (R)-Alyssin, the natural enantiomer of alyssin, the majority of the available scientific literature on "alyssin" does not specify the stereoisomer used. Furthermore, there is a significant lack of independent verification studies directly comparing the bioactivity of this compound with its (S)-enantiomer or a broad range of other compounds. The data presented here is based on the limited studies available and is supplemented with information on well-characterized isothiocyanates like sulforaphane to provide a broader context for its potential bioactivity.
Comparative Analysis of Anticancer Activity
This compound is an isothiocyanate found in cruciferous vegetables that has demonstrated potential as a chemopreventive agent. Its bioactivity is often compared to other isothiocyanates, most notably sulforaphane.
In Vitro Cytotoxicity
A key study compared the cytotoxic effects of alyssin, iberin, and sulforaphane on the human hepatocellular carcinoma cell line, HepG2. The results, summarized in the table below, indicate that alyssin exhibits the highest cytotoxicity with the lowest IC50 value.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| Alyssin | HepG2 | 27.9 ± 0.4 | 24 |
| Iberin | HepG2 | 55.2 ± 2.2 | 24 |
| Sulforaphane | HepG2 | 58.9 ± 0.7 | 24 |
| Alyssin | Vero (non-cancerous) | 55.9 ± 3.3 | 24 |
| Iberin | Vero (non-cancerous) | 137.3 ± 4.6 | 24 |
| Sulforaphane | Vero (non-cancerous) | 99.9 ± 6.6 | 24 |
Data sourced from a study on the anticancer activity of isothiocyanates in HepG2 cells.[1][2][3]
The data suggests that while alyssin is more potent against the cancer cell line, it also shows higher cytotoxicity towards the non-cancerous Vero cell line compared to sulforaphane and iberin.[1]
Mechanisms of Anticancer Action
The anticancer effects of isothiocyanates, including alyssin, are attributed to several mechanisms of action.
Induction of Apoptosis and Necrosis: In HepG2 cells, alyssin was found to be a potent inducer of apoptosis. At a concentration of 80 µM, alyssin treatment resulted in only 21.3 ± 3.6% of viable cells, compared to 41.1 ± 0.6% for iberin and 54.9 ± 2.3% for sulforaphane.[1] Alyssin induced a higher percentage of apoptotic cells (56.7 ± 5.3%) compared to iberin (41.9 ± 3.4%) and sulforaphane (30.9 ± 2.1%).[1]
Increased Intracellular Reactive Oxygen Species (ROS): Alyssin was shown to be the most potent inducer of intracellular ROS in HepG2 cells among the tested isothiocyanates. At 40 µM, alyssin treatment led to a 36.1 ± 3.6% increase in ROS levels, which was higher than that induced by iberin (25.4 ± 2.2%) and sulforaphane (25.9 ± 0.7%).[1]
Tubulin Polymerization Inhibition: Isothiocyanates, including alyssin, have been shown to interfere with microtubule dynamics by suppressing tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the S and G2/M phases, and ultimately contributes to apoptotic cell death.[1]
Signaling Pathways Modulated by Isothiocyanates
The bioactivity of isothiocyanates is mediated through their interaction with key cellular signaling pathways, primarily the Keap1-Nrf2 and NF-κB pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the isothiocyanate or comparator compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Intracellular ROS Measurement (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Conclusion and Future Directions
The available data, primarily from a single in vitro study, suggests that alyssin is a potent anticancer agent, potentially more so than the well-studied sulforaphane in the context of hepatocellular carcinoma. Its mechanisms of action appear to be consistent with other isothiocyanates, involving the induction of apoptosis, generation of ROS, and inhibition of tubulin polymerization.
However, a comprehensive and independent verification of this compound's bioactivity is currently hampered by a significant lack of research. Key areas that require further investigation include:
-
Enantiomer-Specific Activity: Direct comparative studies of this compound and (S)-Alyssin are crucial to determine if the bioactivity is stereospecific.
-
Broader Anticancer Screening: Evaluation of this compound's cytotoxicity across a wider range of cancer cell lines is needed to understand its spectrum of activity.
-
Anti-inflammatory Studies: Dedicated research into the anti-inflammatory properties of this compound, with quantitative data from relevant assays, is lacking.
-
In Vivo Studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, bioavailability, metabolism, and safety profile of this compound.
Addressing these knowledge gaps will be essential for validating the therapeutic potential of this compound and guiding its future development as a chemopreventive or therapeutic agent.
References
- 1. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Alyssin: A Comparative Guide to its Therapeutic Potential in Preclinical Models
(R)-Alyssin, an isothiocyanate found in cruciferous vegetables, is emerging as a potent agent with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive comparison of this compound's performance against other well-studied isothiocyanates, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of isothiocyanate-based therapeutics.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound's anticancer activity stems from its ability to induce cellular stress and disrupt essential cellular processes.[1][2][3] Preclinical studies, primarily in hepatocellular carcinoma (HepG2) cells, have elucidated a dual mechanism of action involving the generation of reactive oxygen species (ROS) and the inhibition of tubulin polymerization.[1][2][3]
An increase in intracellular ROS creates an environment of oxidative stress that can damage cellular components and trigger programmed cell death, or apoptosis.[1][2] Simultaneously, by suppressing tubulin polymerization, this compound disrupts the formation of microtubules, which are critical for cell division, leading to cell cycle arrest in the S and G2/M phases.[1][3] This multifaceted approach contributes to its potent anticancer effects.
Caption: this compound's dual mechanism of action in cancer cells.
Comparative Efficacy: this compound vs. Other Isothiocyanates
In vitro studies have consistently demonstrated the potent anticancer capabilities of this compound, often surpassing those of the well-researched isothiocyanate, sulforaphane.[1][2] The following tables summarize the comparative efficacy of this compound, Iberin, and Sulforaphane in HepG2 human liver cancer cells.
Table 1: Comparative Cytotoxicity of Isothiocyanates in HepG2 Cells
| Isothiocyanate | Concentration (µM) | % Living Cells (after 24h) |
| This compound | 80 | 21.3 ± 3.6[2] |
| Iberin | 80 | 41.1 ± 0.6[2] |
| Sulforaphane | 80 | 54.9 ± 2.3[2] |
| Control | - | 88.7 ± 0.9[2] |
Table 2: Induction of Intracellular ROS by Isothiocyanates in HepG2 Cells
| Isothiocyanate | Concentration (µM) | % Intracellular ROS (after 12h) |
| This compound | 40 | 36.1 ± 3.6[2] |
| Iberin | 40 | 25.4 ± 2.2[2] |
| Sulforaphane | 40 | 25.9 ± 0.7[2] |
| H₂O₂ (Positive Control) | 40 | 30.9 ± 2.2[2] |
| Control | - | 9.8 ± 2.5[2] |
The data clearly indicates that at a concentration of 80 µM, this compound significantly reduces the viability of HepG2 cells compared to both iberin and sulforaphane.[2] Furthermore, this compound was the most potent inducer of intracellular ROS, suggesting this is a key contributor to its superior anticancer activity.[1][2] All tested isothiocyanates were found to induce both apoptosis and necrosis in a concentration-dependent manner.[2][3]
Experimental Protocols
The validation of this compound's therapeutic potential relies on robust and reproducible experimental methodologies. Below are outlines of the key experimental protocols used in the comparative studies.
Caption: A typical experimental workflow for in vitro analysis.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are treated with varying concentrations of this compound, Iberin, or Sulforaphane (typically in the range of 10-80 µM) for specified durations (e.g., 12 or 24 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)
-
Following treatment, both adherent and floating cells are collected.
-
The cells are washed and resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are identified as early apoptotic, Annexin V-positive/PI-positive cells as late apoptotic/necrotic, and Annexin V-negative/PI-negative cells as live cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cells are treated with the isothiocyanates for the desired time.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
-
The fluorescence intensity is measured using a flow cytometer to quantify the level of intracellular ROS. Hydrogen peroxide (H₂O₂) is often used as a positive control.[2]
Conclusion
Preclinical evidence strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its superior ability to induce cancer cell death, primarily through the robust generation of intracellular ROS, distinguishes it from other well-known isothiocyanates like sulforaphane.[1][2] While these in vitro findings are compelling, further research utilizing in vivo preclinical models is necessary to validate its therapeutic potential and to establish a comprehensive safety and efficacy profile. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be critical in determining the translational promise of this compound in clinical settings.
References
Safety Operating Guide
Safe Disposal of (R)-Alyssin: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (R)-Alyssin. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 167963-06-6), the following procedures are based on the general guidelines for isothiocyanates and information from SDSs of structurally similar compounds. A thorough risk assessment should be conducted before handling this chemical, and all disposal activities must adhere to local, state, and federal regulations.
Hazard Profile of Isothiocyanates
This compound belongs to the isothiocyanate class of organic compounds. Isothiocyanates are known to be reactive and can present significant health and environmental hazards. To illustrate the potential hazards of this compound, the following table summarizes the hazard classifications for related isothiocyanate compounds.
| Hazard Classification | Methyl Isothiocyanate[1] | Pentyl Isothiocyanate[2] | General Isothiocyanate Hazards |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Harmful if swallowed | Toxic to Harmful |
| Acute Toxicity (Dermal) | Category 1 (Fatal in contact with skin) | Harmful in contact with skin | Fatal to Harmful |
| Acute Toxicity (Inhalation) | Toxic if inhaled | Harmful if inhaled | Fatal to Harmful |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | Causes severe skin burns and eye damage | Corrosive |
| Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Causes severe skin burns and eye damage | Corrosive |
| Respiratory/Skin Sensitization | Category 1 (May cause an allergic skin reaction) | May cause an allergic skin reaction | Sensitizer |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | No data available | Often toxic to aquatic life |
Note: This data is for illustrative purposes and should be considered as a potential, though not definitive, guide to the hazards of this compound.
Experimental Protocol for the Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound in a laboratory setting. This protocol is intended for trained personnel.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary.
Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with isothiocyanates (e.g., glass or a suitable plastic).
-
Ensure the container remains closed except when adding waste.
Waste Characterization and Labeling
-
Based on the hazards of similar compounds, this compound should be treated as hazardous waste .
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture.
Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as acids, bases, and oxidizing agents.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Engage a licensed hazardous waste disposal company for the final disposal of the material.
-
Provide the disposal company with all available information on the chemical, including its known and potential hazards.
Logical Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Aryl Sulfonamides
Disclaimer: The substance "(R)-Alyssin" is not found in publicly available safety and chemical handling databases. Based on the nomenclature, it is likely a member of the aryl sulfonamide family, a class of compounds with varied and potentially significant biological activities. This guide provides essential safety and logistical information based on the general properties of this chemical class. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound being handled.
Hazard Identification and Personal Protective Equipment (PPE)
Aryl sulfonamides can present several hazards, including skin, eye, and respiratory irritation. Some compounds in this class may have further toxicological properties that are not yet fully characterized. Therefore, a cautious approach to handling is paramount. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] |
| Chemical Safety Goggles | Required when there is a risk of splashing. | |
| Face Shield | To be used in conjunction with goggles for maximum protection against splashes or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always check the manufacturer's glove compatibility chart for the specific solvent being used. |
| Body Protection | Laboratory Coat | To be worn at all times in the laboratory. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with an appropriate cartridge if work is performed outside of a certified chemical fume hood, or if aerosolization is possible. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols.
-
Ensure adequate ventilation in the work area.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3]
Spill and Leak Procedures:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
